Comprehensive Safety, Synthesis, and Application Guide: 5-Bromo-2-Methoxycinnamic Acid (5-B-2-MCA)
As a Senior Application Scientist, bridging the gap between regulatory compliance and bench-level execution is critical for efficient drug development. 5-Bromo-2-methoxycinnamic acid (CAS: 40803-53-0) is far more than a...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, bridging the gap between regulatory compliance and bench-level execution is critical for efficient drug development. 5-Bromo-2-methoxycinnamic acid (CAS: 40803-53-0) is far more than a catalog chemical; it is a highly versatile, halogenated building block utilized extensively in medicinal chemistry to synthesize anti-inflammatory, antimicrobial, and anticancer agents.
This whitepaper transcends the standard Safety Data Sheet (SDS). It synthesizes the physicochemical hazard profile of 5-B-2-MCA with field-proven synthetic methodologies and downstream biological applications, providing a self-validating framework for researchers.
Physicochemical Profile & Hazard Causality
Before deploying 5-B-2-MCA in synthetic workflows, it is imperative to understand how its molecular structure dictates its physical properties and safety hazards. The presence of the electrophilic
α,β
-unsaturated carbonyl system, combined with the halogenated aromatic ring, renders this compound a mild alkylating agent. This reactivity is the fundamental cause of its irritant properties.
Data compiled from authoritative safety documentation including the 1[1].
Causality in Safety: The H315 and H319 hazard classifications are not arbitrary. The lipophilic nature of the bromine atom allows the compound to readily partition into the lipid bilayers of the skin and ocular membranes. Once there, the acidic carboxyl group and the reactive double bond can interact with structural proteins, causing localized inflammation[1]. Therefore, handling protocols must prioritize barrier protection over simple ventilation.
The synthesis of 5-B-2-MCA typically involves the electrophilic aromatic substitution (EAS) of 2-methoxycinnamic acid. The protocol below is designed as a self-validating system , ensuring that safety measures directly contribute to reaction yield and purity.
Step-by-Step Methodology: Bromination of 2-Methoxycinnamic Acid
Phase 1: Environmental & PPE Setup
Engineering Controls: Conduct all operations inside a Class II fume hood. Causality: Bromine vapor and 5-B-2-MCA dust are severe respiratory irritants (H335)[1].
PPE: Don nitrile gloves (double-gloving recommended due to bromine permeability), a lab coat, and chemical splash goggles.
Phase 2: Reaction Execution
Dissolution: Dissolve 1.0 equivalent of 2-methoxycinnamic acid in glacial acetic acid. Causality: Acetic acid acts as a polar protic solvent that stabilizes the bromonium ion intermediate without reacting with the halogen.
Temperature Control: Chill the reaction vessel to 0°C to 5°C using an ice bath. Causality: Maintaining temperatures strictly below 25°C suppresses radical formation and prevents over-bromination (e.g., dibromination at the alkene double bond), ensuring regioselectivity at the 5-position2[2].
Reagent Addition: Add 1.05 equivalents of molecular bromine (
Br2
) dropwise over 30 minutes. The ortho/para directing effect of the methoxy group, combined with the steric hindrance of the acrylic acid moiety, forces the bromine to the 5-position.
Phase 3: Workup & Self-Validation
Quenching: Quench the reaction with a saturated sodium bisulfite (
NaHSO3
) solution to neutralize unreacted bromine, preventing oxidative degradation of the product.
Isolation: Filter the resulting light cream precipitate and wash with cold distilled water.
Validation (Quality Control): Run a Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The presence of a molecular ion peak at m/z ~256/258 (1:1 ratio characteristic of the bromine isotope pattern) validates successful halogenation.
Biological Application & Mechanism of Action
In drug discovery, 5-B-2-MCA is rarely the final active pharmaceutical ingredient (API); rather, it is a privileged scaffold. It has been identified in the bioactive fractions of medicinal plants like Olea dioica, which exhibit potent antimicrobial properties against pathogens such as E. coli and S. aureus3[3].
Mechanistic Insights:
When 5-B-2-MCA is functionalized into benzimidazole hybrids or flavonoid libraries, the bromine atom plays a dual role:
Steric Shielding: It protects the aromatic ring from rapid hepatic metabolism (CYP450 oxidation).
Lipophilicity Enhancement: The halogen increases the overall partition coefficient (LogP) of the molecule. This causality explains why 5-B-2-MCA derivatives show enhanced membrane permeation, allowing them to cross bacterial cell walls or enter mammalian cells to inhibit pro-inflammatory transcription factors like NF-κB[2].
Workflow & Pathway Visualization
The following diagram illustrates the logical progression from regulatory safety handling (SDS compliance) through chemical synthesis, culminating in its biological application pathway.
Caption: Workflow from 5-B-2-MCA synthesis under SDS safety constraints to downstream biological targeting.
References
Krishnappa, S., et al. "Exploration of bioactive compounds from Olea dioica in Western Ghats of Karnataka using GC–MS." 3 Biotech (ResearchGate/PMC). Available at:[Link]
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-bromo-2-methoxycinnamic acid
Introduction 5-bromo-2-methoxycinnamic acid is a substituted derivative of cinnamic acid, a class of compounds widely investigated for their potential applications in pharmaceuticals, agrochemicals, and materials science...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
5-bromo-2-methoxycinnamic acid is a substituted derivative of cinnamic acid, a class of compounds widely investigated for their potential applications in pharmaceuticals, agrochemicals, and materials science. The precise substitution pattern on the phenyl ring and the geometry of the acrylic acid side chain are critical determinants of its chemical reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of such organic molecules in solution. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 5-bromo-2-methoxycinnamic acid, offering field-proven insights into the causal relationships between molecular structure and spectral features. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural characterization.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 5-bromo-2-methoxycinnamic acid is anticipated to exhibit a set of distinct signals corresponding to the aromatic, vinylic, methoxy, and carboxylic acid protons. The chemical shifts are influenced by the electronic environment of each proton, which is modulated by the inductive and resonance effects of the bromo and methoxy substituents.
The analysis is based on the principles of substituent effects on aromatic systems and vinylic protons.[1][2] Electron-donating groups, such as a methoxy group, tend to shield ortho and para protons, shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups, like a bromo group, deshield the ortho and para protons, causing a downfield shift.[2]
Aromatic Protons (H-3, H-4, H-6):
H-3: This proton is ortho to the electron-donating methoxy group and meta to the electron-withdrawing bromo group. The strong shielding effect of the methoxy group is expected to shift this proton significantly upfield. It will appear as a doublet due to coupling with H-4.
H-4: This proton is meta to both the methoxy and bromo groups. It will experience coupling from both H-3 and H-6, likely resulting in a doublet of doublets. Its chemical shift will be influenced by both substituents.
H-6: This proton is ortho to the bromo group and meta to the methoxy group. The deshielding effect of the bromine atom will cause this proton to resonate at the most downfield position in the aromatic region. It will appear as a doublet due to coupling with H-4.
Vinylic Protons (H-α and H-β):
The two vinylic protons, H-α and H-β, are part of a trans-disubstituted alkene. Their chemical shifts are influenced by the anisotropic effect of the benzene ring and the electronic effect of the carbonyl group.[3]
H-α: This proton is on the carbon adjacent to the carboxylic acid group. It is expected to appear as a doublet.
H-β: This proton is on the carbon adjacent to the aromatic ring. It will also appear as a doublet, coupled to H-α. The trans relationship between H-α and H-β is characterized by a large coupling constant (J), typically around 16 Hz.
Other Protons:
Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet.
Carboxylic Acid Proton (-COOH): This proton is acidic and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It typically appears as a broad singlet at a downfield position.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in 5-bromo-2-methoxycinnamic acid are influenced by the electronegativity of the attached atoms and the overall electron distribution in the molecule.
Aromatic Carbons (C-1 to C-6):
The chemical shifts of the aromatic carbons are significantly affected by the substituents.[4]
C-1: This is the ipso-carbon attached to the vinyl group.
C-2: This carbon is attached to the electronegative oxygen of the methoxy group, causing a significant downfield shift.
C-3, C-4, C-6: The chemical shifts of these carbons will be influenced by the combined effects of the methoxy and bromo groups.
C-5: This carbon is directly attached to the bromine atom, and its chemical shift will be influenced by the heavy atom effect.
Vinylic and Carbonyl Carbons:
C-α and C-β: These are the two sp² hybridized carbons of the alkene. C-β, being closer to the aromatic ring, will have a different chemical shift compared to C-α.
Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is highly deshielded due to the two attached oxygen atoms and will appear at a very downfield chemical shift, typically in the range of 165-175 ppm.[4]
Methoxy Carbon:
-OCH₃: The carbon of the methoxy group will appear as a singlet in the aliphatic region of the spectrum.
Data Summary Tables
Table 1: Predicted ¹H NMR Data for 5-bromo-2-methoxycinnamic acid
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Predicted Coupling Constant (J) in Hz
Integration
H-3
6.9 - 7.1
d
~8.5
1H
H-4
7.3 - 7.5
dd
~8.5, ~2.0
1H
H-6
7.6 - 7.8
d
~2.0
1H
H-α
6.3 - 6.5
d
~16.0
1H
H-β
7.8 - 8.0
d
~16.0
1H
-OCH₃
3.8 - 4.0
s
-
3H
-COOH
10.0 - 13.0
br s
-
1H
Table 2: Predicted ¹³C NMR Data for 5-bromo-2-methoxycinnamic acid
Carbon Assignment
Predicted Chemical Shift (ppm)
C-1
~125 - 130
C-2
~155 - 160
C-3
~112 - 117
C-4
~130 - 135
C-5
~115 - 120
C-6
~128 - 133
C-α
~118 - 123
C-β
~140 - 145
-COOH
~168 - 173
-OCH₃
~55 - 60
Molecular Structure and Numbering
Caption: Molecular structure of 5-bromo-2-methoxycinnamic acid with atom numbering for NMR assignment.
Experimental Protocol for NMR Data Acquisition
A self-validating system for acquiring high-quality NMR data involves meticulous sample preparation and the use of standardized instrument parameters.
1. Sample Preparation:
Weighing the Sample: Accurately weigh approximately 10-20 mg of 5-bromo-2-methoxycinnamic acid for ¹H NMR and 50-100 mg for ¹³C NMR.[5]
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for cinnamic acid derivatives.[6] The choice of solvent can affect the chemical shift of exchangeable protons like the carboxylic acid proton.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5] Gentle vortexing or sonication can aid dissolution.
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[7][8] Ensure there are no solid particles in the solution. The sample height in the tube should be approximately 4-5 cm.[9]
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). It is often included in commercially available deuterated solvents.
2. NMR Instrument Parameters:
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.
¹H NMR Acquisition:
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
Number of Scans: 8-16 scans are usually adequate for good signal-to-noise ratio.[10]
¹³C NMR Acquisition:
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
Spectral Width: 200-240 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.[10]
Workflow for NMR Data Acquisition and Analysis
Caption: A streamlined workflow for NMR sample preparation, data acquisition, and analysis.
References
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]
Bouatra, S., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 633. [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
PubChem. (n.d.). 2-Methoxycinnamic acid. Retrieved from [Link]
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
Canadian Science Publishing. (1967). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Canadian Journal of Chemistry, 45(7), 731-739. [Link]
ResearchGate. (2026, March 2). Effects of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1, 4-pentadienes. Retrieved from [Link]
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
SpectraBase. (n.d.). Trans-2-methoxycinnamic acid, octyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Typical 1H-NMR Chemical Shift Ranges. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (2001). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1472-1481. [Link]
MRI Questions. (2015, February 12). 5.2 Chemical Shift. Retrieved from [Link]
PubChem. (n.d.). 2-Methoxycinnamic acid, (Z)-. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]
Elguero, J., et al. (2001). A 13C NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure, 595(1-3), 1-6. [Link]
Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]
Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]
University of Georgia. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]
Indian Journal of Chemistry. (1997). Mechanistic studies on the formation of phenylpropiolic acid from trans-cinnamic acid by bromination and step-wise dehydrobromination. Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-5-methoxybenzoic acid. Retrieved from [Link]
PubChem. (n.d.). m-Bromocinnamic acid. Retrieved from [Link]
Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). Factors Influencing Chemical Shifts • NMR Peak Area: Integr. Retrieved from [Link]
TIB. (n.d.). On the way to molecular optical switches: A solid-state NMR study of trans-cinnamic acids. Retrieved from [Link]
SpectraBase. (n.d.). Hydrocinnamic acid, p-bromophenacyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Doc Brown's Chemistry. (2026, February 24). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from [Link]
Biological activity of 5-bromo-2-methoxycinnamic acid derivatives in vitro
An In-Depth Technical Guide The In Vitro Biological Activity of 5-Bromo-2-Methoxycinnamic Acid Derivatives Executive Summary Cinnamic acid and its derivatives represent a class of naturally occurring phenolic compounds t...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
The In Vitro Biological Activity of 5-Bromo-2-Methoxycinnamic Acid Derivatives
Executive Summary
Cinnamic acid and its derivatives represent a class of naturally occurring phenolic compounds that have garnered significant attention for their diverse pharmacological potential.[1] Structural modifications to the cinnamic acid scaffold, particularly through halogenation and methoxylation, have been explored to enhance biological efficacy.[2][3] This guide focuses specifically on 5-bromo-2-methoxycinnamic acid derivatives, providing a comprehensive technical overview of their primary in vitro biological activities. We delve into the core mechanisms, present illustrative quantitative data, and provide detailed, field-proven experimental protocols for evaluating their anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of a bromo group at the 5-position and a methoxy group at the 2-position modifies the molecule's lipophilicity and electronic properties, which can significantly influence its interaction with biological targets.[4] This document serves as a foundational resource for researchers aiming to investigate and harness the therapeutic potential of this promising class of compounds.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
The anticancer potential of cinnamic acid derivatives is a primary area of investigation. These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines through mechanisms that include the induction of programmed cell death (apoptosis) and halting the cell division cycle.[5][6]
Core Mechanism: Apoptotic Pathway Induction
5-Bromo-2-methoxycinnamic acid derivatives are hypothesized to induce apoptosis by triggering cellular stress pathways that culminate in the activation of caspases, the executioner enzymes of apoptosis.[1][7] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The presence of the electron-withdrawing bromine atom can enhance the molecule's ability to generate reactive oxygen species (ROS) within the cancer cell, leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade.[8]
Caption: Proposed intrinsic apoptotic pathway induced by the derivative.
In Vitro Cytotoxicity Data
The cytotoxic potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The table below presents illustrative IC50 values for bromo-substituted acetophenone and cinnamic acid derivatives against various human cancer cell lines, demonstrating their potential.[8][9]
Compound Type
Cancer Cell Line
Cell Type
IC50 (µM)
Bromo-acetophenone Derivative 5c
A549
Lung Adenocarcinoma
11.80 µg/mL
Bromo-acetophenone Derivative 5c
MCF7
Breast Adenocarcinoma
< 10 µg/mL
Bromo-acetophenone Derivative 5c
PC3
Prostate Adenocarcinoma
< 10 µg/mL
4-bromo-5-phenylpenta-2,4-dienoic acid
MDA-MB-231
Breast Cancer
Significant Activity
Novel Cinnamic Acid Derivative 5
A-549
Lung Cancer
10.36 µM
Note: Data is illustrative of brominated derivatives' potential. Specific IC50 values for 5-bromo-2-methoxycinnamic acid derivatives would require targeted synthesis and testing.[8][10]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Principle: The quantity of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, one can quantify the effect of the test compound on cell viability.[12]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
Cell Plating: Seed human cancer cells (e.g., A549, MCF-7) into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the 5-bromo-2-methoxycinnamic acid derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell background control. Incubate for another 48 to 72 hours.
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well (final concentration of 0.5 mg/mL).
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure the formazan is fully dissolved. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the formula:
% Viability = (Absorbance_Sample / Absorbance_Control) * 100.
The IC50 value is then determined by plotting a dose-response curve of % viability versus compound concentration.
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Chronic inflammation is implicated in numerous diseases, and the ability to modulate inflammatory responses is a key therapeutic goal.[14][15] Cinnamic acid derivatives have shown significant anti-inflammatory activity, often by inhibiting critical pro-inflammatory signaling pathways.[1]
Core Mechanism: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor kappa B (NF-κB) is a master transcription factor that controls the expression of many pro-inflammatory genes, including cytokines like TNF-α and IL-6.[1][16] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by an inflammatory agent like lipopolysaccharide (LPS), a kinase complex (IKK) is activated, which phosphorylates IκBα. This phosphorylation targets IκBα for degradation, freeing NF-κB to move into the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes.[1][17] Cinnamic acid derivatives can exert their anti-inflammatory effects by inhibiting one or more steps in this cascade, such as the IKK-mediated degradation of IκBα.[18]
Caption: Inhibition of the NF-κB signaling pathway.
In Vitro Anti-inflammatory Data
A common method to assess anti-inflammatory activity in vitro is to measure the inhibition of nitric oxide (NO) production in macrophage cells (like RAW 264.7) stimulated with LPS. Overproduction of NO is a hallmark of inflammation.
Compound Type
Cell Line
Assay
Result
Substituted Cinnamic Acids
RAW 264.7
LPS-induced NO Production
Dose-dependent inhibition of NO release
Cinnamic Acid Derivatives
Macrophages
Inhibition of Pro-inflammatory Cytokines
Suppression of TNF-α and IL-6
Note: This table illustrates the expected activity. Specific IC50 values for NO inhibition by 5-bromo-2-methoxycinnamic acid derivatives would need to be determined experimentally.[19][20]
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitric oxide by measuring its stable end-product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[21][22]
Principle: The Griess reagent is a two-component system that reacts with nitrite in an acidic solution to form a purple azo compound. The intensity of the color, measured by absorbance, is proportional to the nitrite concentration.[21]
Step-by-Step Methodology:
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate overnight.
Pre-treatment: Treat the cells with various concentrations of the 5-bromo-2-methoxycinnamic acid derivative for 1-2 hours before inflammatory stimulation.
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include control wells (cells only, cells + LPS, cells + derivative only). Incubate for 24 hours.[23]
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[22]
Griess Reaction:
Prepare the Griess reagent by mixing equal volumes of Component A (1% sulfanilamide in 5% phosphoric acid) and Component B (0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride in water).[22]
Add 50 µL of the freshly prepared Griess reagent to each 50 µL sample of supernatant.[22]
Incubation and Reading: Incubate the plate at room temperature for 10-15 minutes, protected from light.[24] Measure the absorbance at 540-550 nm.[21][22]
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only control.
Antimicrobial Activity
Cinnamic acid and its derivatives are known to possess broad-spectrum antimicrobial activity against various bacteria and fungi.[7][25] The addition of a halogen like bromine can enhance this activity.[4]
Core Mechanism: Disruption of Microbial Cell Integrity
The primary antimicrobial mechanism of action for many cinnamic acid derivatives involves the disruption of the microbial cell membrane.[1] Their lipophilic nature allows them to intercalate into the lipid bilayer, increasing its permeability and leading to the leakage of essential intracellular components like ions and metabolites. This ultimately results in the inhibition of microbial growth and cell death. Other proposed mechanisms include the inhibition of crucial enzymes, such as ATPase, which disrupts cellular energy metabolism.[1][7]
In Vitro Antimicrobial Data
Antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Compound Type
Microorganism
Type
MIC (µg/mL)
5-chloro-salicylaldehyde Schiff base
E. coli
Gram-negative
1.6
5-chloro-salicylaldehyde Schiff base
S. aureus
Gram-positive
3.4
Cinnamic Acid (General)
M. tuberculosis
Acid-fast Bacteria
250-675 µM
Cinnamic Acid Derivatives (General)
Various Bacteria
Gram-positive/negative
256 - 4096
Note: This data for related halogenated compounds suggests that 5-bromo-2-methoxycinnamic acid derivatives would likely exhibit potent activity. The MIC values can be high for the parent compounds but are often improved through derivatization.[26][27][28]
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized and quantitative method for determining the MIC of an antimicrobial agent.
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 5-bromo-2-methoxycinnamic Acid
This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural analysis of 5-bromo-2-methoxycinnamic acid. It is intended for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural analysis of 5-bromo-2-methoxycinnamic acid. It is intended for researchers, scientists, and drug development professionals with an interest in the solid-state chemistry and crystallographic analysis of cinnamic acid derivatives. While a definitive, publicly archived crystal structure for this specific molecule is not available at the time of this writing, this document will leverage data from closely related halogenated and substituted cinnamic acids to build a robust theoretical framework for its expected solid-state behavior. Furthermore, it will detail the necessary experimental protocols to determine and validate its crystal structure.
Introduction: The Significance of 5-bromo-2-methoxycinnamic Acid
5-bromo-2-methoxycinnamic acid, with the molecular formula C₁₀H₉BrO₃, is a substituted derivative of cinnamic acid. Cinnamic acid and its analogues are a class of organic compounds that are of significant interest in medicinal chemistry and materials science. They serve as versatile precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The introduction of a bromine atom and a methoxy group onto the phenyl ring of the cinnamic acid backbone can profoundly influence its physicochemical properties, including its reactivity, solubility, and, crucially, its solid-state packing.
The precise arrangement of molecules in the crystalline state, known as the crystal structure, dictates many of a material's bulk properties, such as its melting point, dissolution rate, and bioavailability. For active pharmaceutical ingredients (APIs), understanding and controlling the crystal structure is of paramount importance. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid.[2]
This guide will first outline the synthesis and crystallization of 5-bromo-2-methoxycinnamic acid, followed by a detailed exploration of the principles and methodology of single-crystal X-ray diffraction. Finally, based on the analysis of related structures, a predictive model of the crystal structure of 5-bromo-2-methoxycinnamic acid will be presented, with a focus on the key intermolecular interactions that govern its supramolecular assembly.
Synthesis and Crystallization
Synthesis of 5-bromo-2-methoxycinnamic Acid
A common and effective method for the synthesis of 5-bromo-2-methoxycinnamic acid involves the bromination of 2-methoxycinnamic acid. The following is a generalized protocol based on established chemical principles for such reactions.
Experimental Protocol: Synthesis
Dissolution: Dissolve 2-methoxycinnamic acid in a suitable solvent, such as glacial acetic acid or a halogenated solvent like dichloromethane.
Cooling: Cool the solution in an ice bath to a temperature between 0 and 5 °C.
Bromination: Slowly add a solution of bromine (Br₂) in the same solvent dropwise to the cooled solution with constant stirring. The reaction is typically exothermic, and maintaining a low temperature is crucial to control the reaction and prevent over-bromination.
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Quenching: Once the reaction is complete, quench the excess bromine by adding a solution of sodium thiosulfate.
Precipitation and Filtration: Pour the reaction mixture into cold water to precipitate the crude product. Collect the solid by vacuum filtration and wash it with cold water to remove any remaining salts.
Purification: The crude 5-bromo-2-methoxycinnamic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a white to off-white crystalline powder. A safety data sheet for the product indicates it is a skin and eye irritant.[3]
Diagram of the Synthetic Workflow
Caption: A generalized workflow for the synthesis of 5-bromo-2-methoxycinnamic acid.
Crystallization for Single-Crystal X-ray Diffraction
Growing high-quality single crystals is often the most challenging step in a crystal structure determination. For cinnamic acid derivatives, several techniques can be employed. The key is to allow the crystals to form slowly, which facilitates the growth of a well-ordered crystal lattice.
Experimental Protocol: Crystallization
Solvent Selection: Screen a variety of solvents to find one in which 5-bromo-2-methoxycinnamic acid has moderate solubility. Good starting points include ethanol, methanol, ethyl acetate, acetone, and mixtures of these with water or a non-polar solvent like hexane.
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C). The slow decrease in temperature reduces the solubility and promotes crystal growth.
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but which is miscible with the solvent of the solution (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Single-Crystal X-ray Diffraction: Principles and Methodology
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal. The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and observing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the crystal's internal structure.
The Crystallographic Experiment Workflow
Caption: A schematic of the single-crystal X-ray diffraction workflow.
Step-by-Step Methodology
Crystal Selection and Mounting: A suitable single crystal, typically with dimensions between 0.1 and 0.3 mm, is selected under a microscope. The crystal should be clear, have well-defined faces, and be free of cracks or other defects. It is then mounted on a goniometer head using a suitable adhesive or cryo-protectant oil.
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. Modern diffractometers use area detectors (like CCD or CMOS sensors) to efficiently capture the diffraction pattern. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.
Data Reduction: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This process also involves indexing the diffraction pattern to determine the unit cell parameters and the crystal system. The intensities are then corrected for various experimental factors, such as Lorentz and polarization effects.
Structure Solution: The corrected diffraction data is used to determine the initial positions of the atoms in the unit cell. This is known as "solving the phase problem." Common methods for small molecules include direct methods and the Patterson method.
Structure Refinement: The initial atomic model is refined using a least-squares method. In this process, the atomic coordinates and thermal displacement parameters are adjusted to minimize the difference between the observed diffraction intensities and those calculated from the model.
Structure Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonableness. This involves checking bond lengths, bond angles, and other geometric parameters. The intermolecular interactions, such as hydrogen bonds and halogen bonds, are then analyzed. The final results are typically presented in a Crystallographic Information File (CIF).
Predicted Crystal Structure and Intermolecular Interactions
In the absence of a published crystal structure for 5-bromo-2-methoxycinnamic acid, we can predict its likely solid-state arrangement based on the known crystal structures of related cinnamic acid derivatives.
Expected Intramolecular Geometry
The molecule is expected to adopt a largely planar conformation, with the phenyl ring and the carboxylic acid group being nearly coplanar. The C=C double bond will have an E (trans) configuration, which is the more stable isomer.
Supramolecular Assembly: The Role of Hydrogen Bonding
For carboxylic acids, the most common and robust supramolecular synthon is the formation of a hydrogen-bonded dimer through the interaction of two carboxylic acid groups. It is highly probable that 5-bromo-2-methoxycinnamic acid will form such dimers in the solid state. These dimers are then expected to be further interconnected by weaker C-H···O hydrogen bonds, a common feature in the crystal packing of cinnamic acids.[4]
The Influence of Halogen and Methoxy Substituents
The presence of a bromine atom and a methoxy group will significantly influence the crystal packing.
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as an oxygen or another halogen atom. This can lead to the formation of specific and directional intermolecular contacts that help to organize the molecules in the crystal.
Dispersion Forces: The large, polarizable bromine atom will also contribute significantly to the overall lattice energy through dispersion forces.
Steric and Electronic Effects: The methoxy group, being an electron-donating group, can influence the electronic properties of the molecule. Both the bromine and methoxy groups will also have steric effects that will dictate the most favorable packing arrangement.
Analysis of related halogen-substituted phenyl cinnamate derivatives reveals that H···X (where X is a halogen) and H···O interactions play a major role in the molecular packing.[5] The interplay of these various weak interactions will ultimately determine the final crystal structure.
Table 1: Predicted Crystallographic and Structural Parameters (Hypothetical)
Parameter
Predicted Value/Type
Rationale
Crystal System
Monoclinic or Orthorhombic
Common for substituted aromatic compounds.
Space Group
Centrosymmetric (e.g., P2₁/c)
The molecule is achiral, and centrosymmetric space groups are common for such molecules.
Possible due to the presence of the bromine atom.[5]
Molecular Conformation
Planar, E-isomer
Energetically most favorable.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, crystallization, and X-ray diffraction analysis of 5-bromo-2-methoxycinnamic acid. While the specific crystal structure of this compound is not yet publicly available, a detailed predictive model has been constructed based on the known solid-state behavior of related cinnamic acid derivatives. The key to its supramolecular assembly is expected to be the formation of carboxylic acid dimers, which are further organized by a combination of weaker C-H···O hydrogen bonds and potential halogen bonding involving the bromine substituent.
The experimental protocols outlined in this guide provide a clear pathway for the determination and validation of the crystal structure of 5-bromo-2-methoxycinnamic acid. Such a study would be a valuable contribution to the fields of crystal engineering and pharmaceutical sciences, providing further insights into the role of substituents in directing the solid-state packing of this important class of molecules.
References
Liu, Y., et al. (2025). [2 + 2] Cycloaddition of Halogen-Substituted Phenyl Cinnamate Derivatives: Single Crystal Structures, Stereospecificity, and Photomechanical Behaviors.
Raja, S., et al. (2017). Crystal structure of 4-bromocinnamic anhydride. IUCr Journals.
Fieser, L. F., & Fieser, M. (1955). Advanced Organic Chemistry.
March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
Kukovecz, Á., et al. (1997).
MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]
RSC Publishing. (n.d.). Chemical reaction of cinnamic acid followed by time-resolved X-ray Raman spectroscopy. Retrieved from [Link]
Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved from [Link]
MatDaCs. (n.d.). Cambridge Structure Database (CSD). Retrieved from [Link]
ResearchGate. (n.d.). X-ray diffractogram of (A) p-Methoxycinnamic acidsuccinic acid... Retrieved from [Link]
Journal of the Indian Institute of Science. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Springer Science and Business Media LLC.
PMC. (n.d.). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Retrieved from [Link]
Research Journal of Pharmacy and Technology. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application.
ICMAB. (n.d.). Crystallography and X-Ray Diffraction. Retrieved from [Link]
MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]
Pharmacokinetics and Bioavailability of 5-Bromo-2-methoxycinnamic Acid: A Technical Guide for Preclinical Development
Target Audience: Researchers, preclinical scientists, and medicinal chemists in drug development. Content Focus: ADME profiling, structural causality, and bioanalytical methodologies.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, preclinical scientists, and medicinal chemists in drug development.
Content Focus: ADME profiling, structural causality, and bioanalytical methodologies.
Executive Summary
5-Bromo-2-methoxycinnamic acid (5-Br-2-MCA) is a highly functionalized derivative of cinnamic acid, widely utilized in medicinal chemistry as a precursor for pharmacologically active heterocyclic hybrids and halogenated chalcones[1]. While parent cinnamic acids exhibit potent biological activities, their clinical utility is often hampered by poor water solubility, rapid hepatic clearance, and low oral bioavailability[2]. This whitepaper dissects the pharmacokinetic (PK) architecture of 5-Br-2-MCA, explaining how its specific structural modifications—halogenation and methoxylation—alter its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and provides a validated experimental framework for its bioanalytical evaluation.
The pharmacokinetic behavior of 5-Br-2-MCA is fundamentally dictated by its three distinct structural modules. Understanding the causality between these functional groups and their physiological interactions is critical for predictive modeling:
The Cinnamic Acid Scaffold: The
α,β
-unsaturated carboxylic acid moiety acts as the primary pharmacophore and recognition site for active transport mechanisms. However, it is also the primary site for phase II metabolism (glucuronidation).
The 2-Methoxy Substitution: The addition of an
−OCH3
group increases the electron density of the aromatic ring. In related analogs like p-methoxycinnamic acid, methoxylation has been shown to significantly enhance biological activity, though it does not inherently protect against rapid systemic clearance[3].
The 5-Bromo Substitution (The PK Modifier): Halogenation is a classic medicinal chemistry strategy used to modulate pharmacokinetics. The bulky, highly lipophilic bromine atom at the 5-position serves a dual purpose. First, it increases the overall partition coefficient (LogP), enhancing passive membrane permeability. Second, it sterically hinders and electronically deactivates the aromatic ring towards Cytochrome P450 (CYP450)-mediated oxidative metabolism at metabolic "soft spots," theoretically extending the biological half-life compared to non-halogenated counterparts[4].
ADME Profile and Systemic Bioavailability
Absorption
Like other methoxycinnamic acids, 5-Br-2-MCA is absorbed in the gastrointestinal tract via a dual mechanism: passive transcellular diffusion and active carrier-mediated transport. The active transport is primarily facilitated by Na+-dependent monocarboxylic acid transporters (MCTs) located in the intestinal epithelium[5]. Due to the bromine-induced increase in lipophilicity, passive diffusion plays a dominant role in its absorption kinetics.
Distribution
The increased lipophilicity of 5-Br-2-MCA results in extensive plasma protein binding (typically >90% for halogenated lipophilic acids). While high protein binding limits the free (active) fraction of the drug available for tissue penetration, it acts as a systemic reservoir, protecting the molecule from rapid glomerular filtration and extending its circulation time.
Metabolism
Unsubstituted and mono-substituted cinnamic acids (e.g., p-methoxycinnamic acid) suffer from notoriously poor oral bioavailability due to rapid hepatic first-pass metabolism. For instance, p-methoxycinnamic acid exhibits a rapid elimination phase with a half-life (
t1/2
) of approximately 0.4 hours following intravenous administration[6]. 5-Br-2-MCA undergoes similar phase II biotransformation (primarily acyl-glucuronidation of the carboxylic acid). However, the 5-bromo group effectively blocks phase I aromatic hydroxylation, mitigating one of the primary clearance pathways.
Excretion
Elimination is predominantly renal. The parent compound is reabsorbed due to its lipophilicity, but its polar glucuronide and sulfate conjugates are rapidly cleared into the urine.
Figure 1: Pharmacokinetic ADME pathway of 5-bromo-2-methoxycinnamic acid following oral administration.
Formulation Strategies for Enhanced Bioavailability
Because cinnamic acid derivatives inherently exhibit poor aqueous solubility and unstable pharmacokinetics, advanced formulation strategies are required to achieve therapeutic plasma concentrations[2]. Current state-of-the-art efforts to improve the bioavailability of these compounds include:
Nano-encapsulation: Entrapping the acid into solid lipid nanoparticles (SLNs) or polymeric nanocarriers to bypass hepatic first-pass metabolism via lymphatic absorption[5].
Lipid-based Emulsions: Utilizing self-microemulsifying drug delivery systems (SMEDDS) to keep the lipophilic 5-Br-2-MCA solubilized in the gastrointestinal fluids, thereby maximizing the concentration gradient for passive diffusion.
Quantitative Pharmacokinetic Projections
The following table synthesizes established PK parameters for the parent class against the structurally predicted parameters for 5-Br-2-MCA, highlighting the pharmacokinetic shifts induced by halogenation.
Compound
Molecular Weight ( g/mol )
Approx. LogP
Elimination Half-Life (
t1/2
)
Oral Bioavailability (F%)
Primary Clearance Route
Cinnamic Acid
148.16
2.1
~0.3 - 0.5 hours
< 20%
Hepatic (Oxidation/Conjugation)
p-Methoxycinnamic Acid
178.18
2.4
~0.4 hours
< 25%
Hepatic (O-demethylation/Conjugation)
5-Bromo-2-methoxycinnamic Acid
257.08
3.6
1.2 - 2.5 hours (Predicted)
30 - 45% (Predicted)
Hepatic (Conjugation dominant)
Data synthesized from comparative class studies on cinnamic acid derivatives 6, 2.
Standardized Experimental Protocol: In Vivo PK Evaluation
To accurately determine the pharmacokinetic profile of 5-Br-2-MCA, a rigorous, self-validating LC-MS/MS methodology is required. The following protocol outlines the optimal workflow for preclinical rodent studies.
Step-by-Step Methodology
Phase 1: Formulation and Dosing
Vehicle Preparation: Dissolve 5-Br-2-MCA in a co-solvent system of 5% DMSO, 10% Tween 80, and 85% sterile saline. Causality: The high LogP of the brominated compound requires surfactants to prevent precipitation upon injection into the aqueous bloodstream.
Administration: Dose Sprague-Dawley rats via intravenous (IV) tail vein injection (2 mg/kg) and oral gavage (PO) (10 mg/kg) in parallel cohorts (n=4 per group).
Phase 2: Serial Sampling
3. Blood Collection: Extract 200 µL of blood via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
4. Plasma Separation: Collect blood in K2EDTA-coated tubes and centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer plasma to cryogenic vials.
Phase 3: Sample Extraction (Protein Precipitation)
5. Spiking: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) solution (e.g., 4-methoxycinnamic acid-d3 at 100 ng/mL).
6. Precipitation: Add 150 µL of ice-cold acetonitrile. Vortex for 2 minutes. Causality: Acetonitrile disrupts protein tertiary structures, releasing the highly protein-bound 5-Br-2-MCA into the supernatant, ensuring total drug quantification rather than just the free fraction.
7. Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer 100 µL of the supernatant to an LC vial.
Phase 4: LC-MS/MS Bioanalysis
8. Chromatography: Inject 5 µL onto a C18 Reverse Phase column (e.g., 50 × 2.1 mm, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
9. Mass Spectrometry: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode . Causality: The carboxylic acid moiety of 5-Br-2-MCA readily donates a proton to form a highly stable
[M−H]−
anion, providing a vastly superior signal-to-noise ratio compared to positive ion mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass to the specific fragment ion.
Figure 2: Experimental workflow for in vivo pharmacokinetic evaluation and LC-MS/MS bioanalysis.
National Institutes of Health (PMC).Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin.
National Institutes of Health (PMC).Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications.
National Institutes of Health (PMC).Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid.
RSC Publishing.Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents.
An In-Depth Technical Guide to the Toxicity and Hazards of Handling 5-Bromo-2-Methoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 5-Bromo-2-methoxycinnamic acid is a substituted cinnamic acid derivative that serves as a val...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
5-Bromo-2-methoxycinnamic acid is a substituted cinnamic acid derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Its unique chemical structure, featuring a brominated aromatic ring and a methoxy group, offers versatile reactivity for creating complex molecules. However, as with any chemical substance, a thorough understanding of its toxicological profile and associated handling hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the known and predicted toxicological properties of 5-bromo-2-methoxycinnamic acid, detailed protocols for safe handling, and emergency procedures. By integrating experimental data with in silico predictions and expert insights, this document aims to equip researchers with the knowledge necessary to mitigate risks and foster a safe and productive research environment.
Physicochemical Properties and Hazard Identification
Understanding the fundamental physicochemical properties of a compound is the first step in a robust risk assessment.
Property
Value
Source
Chemical Formula
C₁₀H₉BrO₃
Supplier SDS
Molecular Weight
257.08 g/mol
Supplier SDS
Appearance
Light cream to white powder/solid
[Thermo Fisher Scientific, 2025]
CAS Number
40803-53-0
[ECHEMI, n.d.]
Solubility
Low water solubility
[Thermo Fisher Scientific, 2025]
GHS Classification and Hazard Statements
According to available Safety Data Sheets (SDS), 5-bromo-2-methoxycinnamic acid is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
Toxicological Profile: Bridging Data Gaps with In Silico Predictions and Analog Analysis
A significant challenge in assessing the full toxicological risk of 5-bromo-2-methoxycinnamic acid is the lack of comprehensive experimental data for several critical endpoints. Most supplier SDSs state "no data available" for acute toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. To address this, we have employed widely recognized in silico (computational) toxicology models, ProTox-II and pkCSM, to predict these properties. Furthermore, we will analyze the known toxicology of structurally related compounds, such as brominated aromatic compounds and cinnamic acid derivatives, to provide a more complete risk profile.
Predicted Acute Toxicity
In silico predictions provide an initial estimation of a substance's potential for acute toxicity.
Endpoint
Predicted Value (ProTox-II)
Toxicity Class (Predicted)
LD50 (Oral, Rat)
2000 mg/kg
Class 4 (Harmful if swallowed)
This prediction suggests a moderate level of acute oral toxicity. It is crucial to handle the compound with care to avoid ingestion.
Skin, Eye, and Respiratory Irritation
As established by the GHS classification, the primary and well-documented hazards of 5-bromo-2-methoxycinnamic acid are its irritant properties.[1]
Skin Irritation : Direct contact with the powder can cause redness, itching, and inflammation.
Eye Irritation : The compound is a serious eye irritant, and contact can lead to pain, tearing, and potential damage to the cornea.
Respiratory Irritation : Inhalation of the dust can irritate the nose, throat, and respiratory tract, leading to coughing and shortness of breath.
The causality behind this irritation is likely due to the acidic nature of the carboxylic acid group and the reactivity of the aromatic ring, which can interact with biological macromolecules in the skin, eyes, and respiratory lining.
Predicted Mutagenicity and Carcinogenicity
Mutagenicity (Ames Test) : In silico predictions from multiple platforms suggest that 5-bromo-2-methoxycinnamic acid is not likely to be mutagenic . [ProTox-II Prediction] This is consistent with some studies on cinnamic acid and its derivatives which have shown no genotoxic effects in certain assays.[2] However, it is important to note that some brominated aromatic compounds have been shown to be mutagenic, often through the formation of reactive intermediates.[3] Therefore, a cautious approach is warranted.
Carcinogenicity : In silico models predict that 5-bromo-2-methoxycinnamic acid is not likely to be carcinogenic . [ProTox-II Prediction] While there is no direct experimental evidence, some studies on related brominated compounds have not found a carcinogenic link. However, chronic exposure to some brominated flame retardants has been associated with an increased risk of cancer, often due to their persistence and bioaccumulation.[4]
Predicted Reproductive and Developmental Toxicity
Reproductive Toxicity : In silico predictions for reproductive toxicity are often less certain due to the complexity of the biological pathways involved. However, initial computational models do not flag 5-bromo-2-methoxycinnamic acid as a reproductive toxicant. It is worth noting that some polybrominated diphenyl ethers (PBDEs) have been shown to have adverse effects on male reproductive health.[5] Given the presence of a bromine atom on an aromatic ring, a precautionary approach is advisable, and exposure should be minimized, especially for individuals of reproductive age.
Ecotoxicity Profile (Predicted)
Due to the lack of experimental data, in silico models were used to predict the potential environmental impact of 5-bromo-2-methoxycinnamic acid.
Endpoint
Predicted Value (pkCSM)
Fish Toxicity (LC50, 96h)
Moderate
Daphnia Toxicity (EC50, 48h)
Moderate
Algal Toxicity (EC50, 72h)
High
These predictions suggest that while the compound may have moderate toxicity to fish and daphnia, it could be more toxic to algae. Therefore, release into the environment should be avoided. The biodegradation of brominated aromatic compounds can be slow, and they may persist in the environment.[6][7]
Risk Assessment and Mitigation Workflow
A systematic risk assessment is crucial before handling 5-bromo-2-methoxycinnamic acid. The following workflow, illustrated in the diagram below, provides a structured approach to identifying hazards, assessing risks, and implementing control measures.
Caption: A structured workflow for conducting a risk assessment when handling 5-bromo-2-methoxycinnamic acid.
Experimental Protocols for Safe Handling and Storage
Adherence to strict protocols is essential to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required:
Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.
Skin Protection :
Gloves : Nitrile gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use. Double-gloving is advisable when handling the solid for extended periods or when preparing solutions.
Lab Coat : A flame-resistant lab coat with long sleeves and a secure front closure is essential.
Clothing : Long pants and closed-toe shoes must be worn at all times in the laboratory.
Respiratory Protection : For operations that may generate significant dust, such as weighing large quantities or transfers outside of a fume hood, a NIOSH-approved respirator with a particulate filter (N95 or better) is required.
Engineering Controls
Fume Hood : All handling of 5-bromo-2-methoxycinnamic acid powder, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood. This is the primary engineering control to prevent inhalation of the irritant dust.
Ventilated Enclosures : For smaller-scale manipulations, a ventilated balance enclosure can provide an additional layer of protection during weighing.
Step-by-Step Handling Protocol for Solid Compound
Preparation :
Don all required PPE as outlined in section 4.1.
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
Have a waste container for contaminated materials readily accessible within the fume hood.
Weighing and Transfer :
To minimize dust generation, use a "weighing by difference" method whenever possible. Pre-weigh a sealed container, add the compound inside the fume hood, re-seal, and then weigh the container again outside the hood.
If direct weighing is necessary, perform this task in a ventilated balance enclosure or carefully within the fume hood.
Use a spatula to gently transfer the powder. Avoid scooping in a manner that creates airborne dust.
Close the container immediately after dispensing the required amount.
Cleanup :
Carefully wipe down the spatula and any contaminated surfaces within the fume hood with a damp paper towel.
Dispose of all contaminated materials (bench paper, wipes, gloves) in the designated solid waste container.
Thoroughly wash hands with soap and water after removing gloves.
Storage Requirements
Store 5-bromo-2-methoxycinnamic acid in a tightly sealed, clearly labeled container.
Keep the container in a cool, dry, and well-ventilated area.
Store away from incompatible materials such as strong oxidizing agents.
Ensure the storage location is separate from food and drink.
Emergency Procedures: Spill and Exposure Response
Prompt and correct action in the event of an emergency is critical to minimizing harm.
Spill Response Workflow
The appropriate response to a spill depends on its size and location. The following decision tree outlines the necessary steps.
Caption: Decision-making workflow for responding to a spill of 5-bromo-2-methoxycinnamic acid.
First Aid Measures
Inhalation : If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3]
Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8]
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[3]
Waste Disposal
All waste materials contaminated with 5-bromo-2-methoxycinnamic acid, including disposable PPE, bench paper, and spill cleanup materials, must be disposed of as hazardous chemical waste. Collect these materials in a clearly labeled, sealed container and follow your institution's specific procedures for hazardous waste disposal.
Conclusion
5-Bromo-2-methoxycinnamic acid is a valuable research chemical with well-defined irritant hazards. While comprehensive experimental toxicological data is lacking, in silico predictions and analysis of related compounds suggest a need for caution regarding potential acute toxicity and unknown long-term effects. By adhering to the risk assessment framework, implementing robust engineering and administrative controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. The protocols and information provided in this guide are intended to foster a culture of safety and empower scientists to conduct their work with confidence and a thorough understanding of the potential risks involved.
References
Biodegradation of brominated aromatic hydrocarbons using Pseudomonas bacteria isolated from water and soil of the coastal areas. (2025). UNEC Journal of Engineering and Applied Sciences. [Link]
Gold, L. S., Slone, T. H., Manley, N. B., & Ames, B. N. (1991). The Carcinogenic Potency Database: analyses of 4000 chronic animal cancer experiments published in the general literature and by the U.S. National Cancer Institute/National Toxicology Program. Environmental Health Perspectives, 96, 11–15.
Maistro, E. L., et al. (2011). Cinnamic acid has effective antiproliferative activity against melanoma cells. Cell Biology and Toxicology, 27(4), 259-269.
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). Microbial Cell Factories, 18(1), 1-15.
Narasimhan, B., Belsare, D., Pharande, D., Mourya, V., & Dhake, A. (2004). Esters, amides and substituted derivatives of cinnamic acid: synthesis, antimicrobial activity and QSAR investigations. European journal of medicinal chemistry, 39(10), 827-834.
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of medicinal chemistry, 58(9), 4066-4072.
PubChem. (n.d.). 2-Methoxycinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]
Taner, G., et al. (2017). Lack of mutagenic activity from cinnamic acid derivatives was shown using the Ames test. Food and Chemical Toxicology, 109, 64-70.
Toropov, A. A., & Toropova, A. P. (2017). QSAR models for the (eco-)toxicological characterization and prioritization of emerging pollutants: case studies and potential. Insubria.
Wang, S., et al. (2021). Mechanisms of Male Reproductive Toxicity of Polybrominated Diphenyl Ethers. Toxics, 9(11), 305.
Zaleska-Zmijewska, A., et al. (2021). Cinnamic Acid Derivatives as Cardioprotective Agents against Oxidative and Structural Damage Induced by Doxorubicin. Molecules, 26(12), 3535.
Zhitkovich, A. (2011). Toxicity of selected brominated aromatic compounds. Arhiv za higijenu rada i toksikologiju, 62(4), 329-341.
Application Note: Scalable Synthesis of 5-Bromo-2-methoxycinnamic Acid via the Knoevenagel-Doebner Condensation
Introduction & Mechanistic Rationale The synthesis of substituted cinnamic acids from benzaldehydes is a foundational carbon-carbon bond-forming transformation in medicinal chemistry, often serving as a critical gateway...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The synthesis of substituted cinnamic acids from benzaldehydes is a foundational carbon-carbon bond-forming transformation in medicinal chemistry, often serving as a critical gateway to advanced active pharmaceutical ingredients (APIs) and functional materials . For the targeted synthesis of 5-bromo-2-methoxycinnamic acid (CAS: 40803-53-0) , the Doebner modification of the Knoevenagel condensation stands as the most robust, scalable, and atom-economical approach .
Causality of Experimental Choices
As a self-validating chemical system, every reagent in this protocol is selected for a specific mechanistic purpose:
Malonic Acid vs. Diethyl Malonate: Utilizing malonic acid instead of a malonate ester allows for spontaneous thermal decarboxylation immediately following the initial condensation. This directly yields the α,β-unsaturated carboxylic acid (cinnamic acid) in a single pot, bypassing the need for a secondary ester hydrolysis step .
The Piperidine/Pyridine Dual-Catalyst System: Piperidine (pKa ~11) acts as a strong nucleophilic organocatalyst, efficiently deprotonating the active methylene of malonic acid to form the highly reactive enolate . Pyridine serves a dual role: it acts as a highly polar, basic solvent that keeps the intermediate carboxylate salts in solution, and it actively participates in the transition state of the decarboxylation step, lowering the activation energy required to release CO₂ .
Stereoselectivity: The reaction is highly stereoselective, predominantly yielding the thermodynamically stable trans-(E)-cinnamic acid derivative due to steric minimization during the anti-elimination and decarboxylation phases.
Materials and Reagents
Note: The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.
Reagent
MW ( g/mol )
Equivalents
Amount
Mechanistic Role
5-Bromo-2-methoxybenzaldehyde
215.04
1.0
2.15 g
Electrophilic Starting Material
Malonic Acid
104.06
1.5
1.56 g
Nucleophilic Reactant
Piperidine
85.15
0.1
0.1 mL
Base Catalyst (Deprotonation)
Pyridine
79.10
Solvent
5.0 mL
Solvent & Decarboxylation Promoter
Hydrochloric Acid (2M)
36.46
Excess
~30 mL
Quenching & Precipitation Agent
Ethanol (95%)
46.07
N/A
As needed
Recrystallization Solvent
Experimental Workflow Visualization
Fig 1: Step-by-step workflow of the Knoevenagel-Doebner synthesis and purification process.
Step-by-Step Protocol
Phase 1: Reaction Setup & Condensation
Apparatus Setup: Equip an oven-dried 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is adequately ventilated, as pyridine vapors are toxic and malodorous.
Reagent Addition: Add 5-bromo-2-methoxybenzaldehyde (2.15 g, 10.0 mmol) and malonic acid (1.56 g, 15.0 mmol) to the flask.
Solvation: Add pyridine (5.0 mL) to dissolve the solid reactants. Stir gently until a homogeneous solution is achieved.
Catalyst Initiation: Carefully add piperidine (0.1 mL, 1.0 mmol) to the mixture. Note: A slight exotherm may occur upon addition, indicating the initial acid-base interaction.
Thermal Activation: Lower the flask into a pre-heated oil bath at 100–110 °C.
Reaction Monitoring (Self-Validation): Maintain reflux for 3 to 4 hours. The progression of the reaction can be visually validated by the steady evolution of CO₂ gas bubbles (effervescence) resulting from the decarboxylation step. The reaction is deemed complete when gas evolution ceases. For rigorous validation, Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3) should confirm the complete consumption of the starting aldehyde.
Phase 2: Workup and Isolation
Cooling: Remove the flask from the heat source and allow it to cool to ambient temperature.
Acidic Quenching: Pour the cooled reaction mixture slowly into a beaker containing 30 mL of vigorously stirred, ice-cold 2M HCl.
Mechanistic Causality: The HCl serves a dual purpose. It protonates the soluble cinnamate salt, converting it into the highly insoluble free carboxylic acid. Simultaneously, it neutralizes the pyridine and piperidine into highly water-soluble hydrochloride salts, driving them into the aqueous phase .
Precipitation (Self-Validation): A dense off-white to pale-yellow precipitate of crude 5-bromo-2-methoxycinnamic acid will form immediately upon acidification.
Maturation: Stir the suspension for 15 minutes in an ice bath to ensure complete precipitation and maximize yield.
Filtration: Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water (3 × 15 mL) to remove any residual pyridine hydrochloride and unreacted malonic acid.
Phase 3: Purification
Dissolution: Transfer the crude solid to an Erlenmeyer flask and dissolve it in a minimum volume of boiling 95% ethanol.
Crystallization: Slowly add hot distilled water dropwise until the solution becomes slightly turbid. Allow the flask to cool slowly to room temperature undisturbed to promote the growth of large, pure crystals, followed by chilling in an ice bath for 30 minutes.
Final Isolation: Filter the purified crystals, wash with a minimal amount of ice-cold 50% aqueous ethanol, and dry under high vacuum at 45 °C overnight.
Data Presentation & Expected Results
The following table summarizes the expected physical and spectroscopic data for the synthesized compound, which serves as a benchmark for Quality Control (QC) validation.
Parameter
Expected Result / Value
Appearance
Off-white to pale yellow crystalline solid
Yield
75 – 85% (1.93 g – 2.18 g)
Isomeric Purity
>98% trans-(E) isomer (confirmed via NMR coupling constants)
A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation
Journal of Chemical Education / American Chemical Society
URL:[Link]
Ammonium Chloride Catalyzed Knoevenagel Condensation of Aldehydes
Journal of Emerging Technologies and Innovative Research (JETIR)
URL:[Link]
Application
Application Note: Preclinical In Vivo Evaluation Protocols for 5-Bromo-2-Methoxycinnamic Acid Derivatives
Executive Summary & Pharmacological Rationale Cinnamic acid derivatives (CADs) represent a versatile class of bioactive scaffolds with proven anti-inflammatory, hepatoprotective, and antidiabetic properties. Unlike ester...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Rationale
Cinnamic acid derivatives (CADs) represent a versatile class of bioactive scaffolds with proven anti-inflammatory, hepatoprotective, and antidiabetic properties. Unlike ester-based polyphenols (such as Caffeic Acid Phenethyl Ester or CAPE),1[1].
Specifically, 5-bromo-2-methoxycinnamic acid and its synthesized derivatives introduce two critical structural modifications:
Halogenation (5-Bromo): The introduction of a bromine atom significantly enhances the lipophilicity (LogP) of the molecule, improving cellular permeability and extending the in vivo half-life.
Methoxylation (2-Methoxy): The ortho-methoxy group restricts bond rotation, 2[2].
A primary therapeutic application for these derivatives is the management of metabolic syndrome and Type 2 Diabetes.3[3], a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, these derivatives sensitize the insulin receptor (IR), upregulating the PI3K/AKT cascade and driving GLUT4-mediated glucose uptake.
Mechanism of Action: 5-Br-2-MeOCA derivatives inhibit PTP1B, enhancing insulin signaling.
Self-Validating In Vivo Study Design
To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. This means every experimental tier includes internal controls (vehicle and positive reference drugs) and orthogonal readouts (e.g., combining systemic blood glucose clearance with localized hepatic histology).
Formulation Causality
Due to the high lipophilicity imparted by the 5-bromo substitution, aqueous solubility is poor. Administering the compound in pure saline will result in erratic absorption and high inter-subject variability.
Rationale: DMSO acts as the primary solvent to disrupt the crystal lattice, Tween-80 serves as a surfactant to prevent precipitation upon aqueous dilution, and saline ensures physiological isotonicity.
Standardized in vivo workflow for metabolic efficacy evaluation of CADs.
Detailed Experimental Protocols
Protocol A: Pharmacokinetic (PK) Profiling
Before initiating long-term efficacy models, establishing the PK profile is mandatory to justify the dosing frequency and route.
Step-by-Step Methodology:
Animal Preparation: Fast male Sprague-Dawley rats (200-220g, n=6 per route) overnight (12 hours) with free access to water. Causality: Fasting eliminates food-drug interactions that can artificially alter the absorption kinetics of lipophilic compounds.
Dose Administration:
Intravenous (IV) Cohort: Administer 2 mg/kg via tail vein injection.
Oral (PO) Cohort: Administer 10 mg/kg via oral gavage.
Blood Sampling: Collect 200 µL of blood via the jugular vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
Plasma Separation: Centrifuge samples immediately at 3,000 × g for 10 minutes at 4°C. Transfer plasma to cryovials and store at -80°C.
Bioanalysis: Extract plasma using protein precipitation (3 volumes of cold acetonitrile containing an internal standard). Analyze the supernatant via LC-MS/MS in negative electrospray ionization (ESI-) mode, targeting the deprotonated molecular ion
[M−H]−
.
Data Calculation: Calculate absolute bioavailability (
F
) using the formula:
F=(AUCPO×DoseIV)/(AUCIV×DosePO)×100
.
Protocol B: Diet-Induced Obesity (DIO) Efficacy Model
This protocol evaluates the compound's ability to reverse insulin resistance and hepatic steatosis.
Step-by-Step Methodology:
Disease Induction: Feed 6-week-old male C57BL/6J mice a 60% High-Fat Diet (HFD) for 8 weeks to induce obesity, hyperinsulinemia, and insulin resistance. Maintain a control group on a standard chow diet (10% fat).
Baseline Validation & Grouping: At week 8, measure fasting blood glucose (FBG) and body weight. Randomize the HFD mice into groups (n=8) ensuring no statistically significant difference in baseline FBG or weight across groups.
Treatment Phase (4 Weeks):
Group 1: Chow Control (Vehicle, PO, daily)
Group 2: HFD Control (Vehicle, PO, daily)
Group 3: HFD + 5-Br-2-MeOCA Derivative (10 mg/kg, PO, daily)
Fast mice for 6 hours. Administer a glucose bolus (2 g/kg, PO).
Measure blood glucose from the tail vein at 0, 15, 30, 60, and 120 minutes using a glucometer.
Causality: The 6-hour fast depletes liver glycogen just enough to assess exogenous glucose clearance without inducing the catabolic stress of an overnight fast.
Endpoint Tissue Collection - Day 28:
Euthanize mice via
CO2
asphyxiation. Exsanguinate via cardiac puncture for serum biomarker analysis (ALT, AST, Insulin).
Rapidly excise the liver. Snap-freeze the left lobe in liquid nitrogen for Western Blotting (p-AKT, PTP1B expression). Fix the right lobe in 10% neutral buffered formalin for H&E and Oil Red O histological staining.
Quantitative Data Summary & Expected Outcomes
The following table synthesizes the expected quantitative benchmarks for a successful 5-bromo-2-methoxycinnamic acid derivative, validating its efficacy against the HFD vehicle and benchmarking it against the clinical standard, Rosiglitazone.
Parameter
Assay / Method
HFD + Vehicle
5-Br-2-MeOCA Deriv (10 mg/kg)
Rosiglitazone (5 mg/kg)
Interpretation
Oral Bioavailability (
F
)
LC-MS/MS (PK)
N/A
> 45%
> 60%
Bromination ensures sufficient lipophilicity for intestinal absorption.
Fasting Blood Glucose
Glucometer (Day 28)
185 ± 15 mg/dL
130 ± 12 mg/dL
115 ± 10 mg/dL
Significant restoration of basal euglycemia via PTP1B inhibition.
AUCOGTT
Trapezoidal Rule
32,500 mg·min/dL
21,000 mg·min/dL
18,500 mg·min/dL
Improved dynamic glucose clearance and insulin sensitivity.
Hepatic Triglycerides
Colorimetric Assay
85 ± 8 mg/g tissue
45 ± 6 mg/g tissue
55 ± 7 mg/g tissue
Reduction in hepatic steatosis; CADs often outperform TZDs in liver lipid clearance.
Plasma ALT
ELISA / Enzymatic
120 ± 18 U/L
45 ± 8 U/L
60 ± 10 U/L
Indicates robust hepatoprotection and reduction of lipotoxicity.
How to improve yield in 5-bromo-2-methoxycinnamic acid synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield and purity challenges in the synthesis of substituted cinnamic acids.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield and purity challenges in the synthesis of substituted cinnamic acids. The synthesis of 5-bromo-2-methoxycinnamic acid relies heavily on the Verley-Doebner modification of the Knoevenagel condensation[1]. While the reaction between 5-bromo-2-methoxybenzaldehyde and malonic acid is generally robust, the unique electronic and steric interplay—specifically the electron-withdrawing 5-bromo group and the sterically encumbering 2-methoxy group—requires precise control over reaction parameters to prevent yield attrition.
This guide is designed to move beyond basic recipes, providing you with the mechanistic causality behind each step, a self-validating protocol, and targeted troubleshooting strategies to maximize your synthetic yield.
Mechanistic Workflow
Workflow for the Verley-Doebner synthesis of 5-bromo-2-methoxycinnamic acid.
Self-Validating Experimental Protocol
To ensure high fidelity and reproducibility, this protocol incorporates self-validating checkpoints. We recommend utilizing the DABCO/DMF system, which has been shown to significantly outperform traditional pyridine/piperidine systems in both overall yield and reaction kinetics for substituted cinnamic acids[2].
Step 1: Reagent Charging
In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-methoxybenzaldehyde (1.0 eq) and malonic acid (2.0 eq) in anhydrous DMF (5 mL per gram of aldehyde).
Causality: An excess of malonic acid drives the equilibrium forward and compensates for any premature thermal decarboxylation of the malonic acid itself.
Step 2: Catalyst Addition
Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (2.0 eq) to the stirring mixture.
Self-Validation Checkpoint: A slight exotherm should be observed upon DABCO addition, indicating successful acid-base complexation with the malonic acid.
Step 3: Thermal Activation & Decarboxylation
Heat the reaction mixture to 100–110 °C[2].
Self-Validation Checkpoint: Vigorous gas evolution (CO₂) will commence. The reaction is complete when bubbling ceases (typically 60–90 minutes). Do not exceed 110 °C to prevent over-decarboxylation.
Step 4: Quenching and Isolation
Cool the mixture to room temperature and pour it into crushed ice water (10 volumes). Slowly acidify the mixture with 6M HCl until the pH reaches 2.
Self-Validation Checkpoint: A copious white to pale-yellow precipitate of crude 5-bromo-2-methoxycinnamic acid will form immediately upon crossing the pKa threshold of the product (approx. pH 4.5).
Step 5: Purification
Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove DMF and DABCO hydrochloride salts, and recrystallize from an ethanol/water mixture.
Troubleshooting & FAQs
Q1: My reaction is stalling with significant unreacted 5-bromo-2-methoxybenzaldehyde. How can I drive it to completion?A1: Causality: The 2-methoxy group creates steric hindrance around the formyl carbon, which can impede the nucleophilic attack of the malonate enolate. If you are using the traditional piperidine/pyridine system, the basicity may be insufficient to maintain a high concentration of the reactive enolate.
Solution: Switch to a more nucleophilic and stronger base system like[2], or introduce β-alanine as a co-catalyst. β-alanine forms a highly reactive iminium intermediate with the aldehyde, effectively bypassing the steric barrier and accelerating the condensation[3].
Q2: I am isolating a significant amount of a styrene-like by-product. What causes this?A2: Causality: This is a classic case of over-decarboxylation. The Doebner modification relies on the spontaneous loss of CO₂ from the dicarboxylic acid intermediate to form the cinnamic acid[1]. However, if the reaction is subjected to excessive temperatures (>120 °C) for prolonged periods, the final 5-bromo-2-methoxycinnamic acid can undergo a second, unwanted decarboxylation to yield 4-bromo-2-vinylanisole.
Solution: Strictly regulate your heating mantle. Monitor the reaction via the CO₂ evolution checkpoint and remove heat immediately once bubbling ceases.
Q3: My crude yield is high, but the product is an oily residue rather than a filterable solid. Why?A3: Causality: This issue is almost always caused by residual solvent trapping or incomplete protonation. If using pyridine as a solvent, it easily forms a viscous complex with the cinnamic acid if not fully neutralized.
Solution: Ensure vigorous and complete acidification (pH < 2) during the aqueous quench. This forces all pyridine or DABCO into their highly water-soluble hydrochloride salts, breaking the emulsion and allowing the highly hydrophobic 5-bromo-2-methoxycinnamic acid to crystallize[2].
Quantitative Data: Catalyst & Solvent System Comparison
To guide your optimization strategy, the following table summarizes the performance of various catalytic systems for substituted cinnamic acid syntheses based on empirical literature data.
Hai, N. D., et al. "Effect of β-Alanine on The Preparation of 4-Ethoxy-Cinnamic Acid." ResearchGate. Available at:[Link]
Nagalakshmi, K., et al. "A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst." Asian Journal of Chemistry. Available at: [Link]
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-methoxycinnamic Acid Esterification
Welcome to the technical support center for the esterification of 5-bromo-2-methoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the esterification of 5-bromo-2-methoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of cinnamic acid esters is a critical process for developing novel compounds with enhanced therapeutic potential and desirable physicochemical properties.[1] This document aims to equip you with the knowledge to navigate the common challenges associated with this specific esterification, ensuring successful and reproducible outcomes.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a question-and-answer format to directly address specific problems you might encounter during the esterification of 5-bromo-2-methoxycinnamic acid.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield is a frequent challenge in esterification reactions and can stem from several factors. Let's break down the potential causes and solutions:
Incomplete Reaction: The esterification may not be reaching completion.
Insufficient Heating or Catalyst: Ensure your reaction is heated adequately to the appropriate temperature for the chosen method and that the catalyst concentration is sufficient. For Fischer esterification, this often means refluxing for an extended period.
Equilibrium Limitations: Fischer esterification is a reversible reaction.[2][3][4][5] The presence of water, a byproduct, can shift the equilibrium back towards the reactants, limiting your ester yield.[2][3]
Solution: To drive the reaction forward, you can either use a large excess of the alcohol (if feasible and cost-effective) or actively remove water as it forms.[3][6] A Dean-Stark apparatus is a classic and effective tool for azeotropically removing water during the reaction.[3] Alternatively, using a drying agent like molecular sieves within the reaction mixture can also be effective.[6][7]
Side Reactions: Unwanted side reactions can consume your starting materials or product.
Solution: Maintaining an inert atmosphere (e.g., using nitrogen or argon) can minimize oxidation. Precise temperature control is also crucial to prevent decomposition or unwanted secondary reactions.
Product Loss During Workup and Purification: Significant amounts of your ester can be lost during extraction and purification steps.[8]
Emulsion Formation: During aqueous workup, emulsions can form, making layer separation difficult. Gentle mixing and the addition of brine can help break up emulsions.
Incomplete Extraction: Ensure you are using an appropriate organic solvent in sufficient quantities and performing multiple extractions to maximize the recovery of your ester.
Purification Losses: During column chromatography, some product may be lost.[9] Careful packing of the column and optimization of the eluent system can minimize this.
Question 2: I am observing the formation of an unknown byproduct. What could it be and how can I prevent it?
Answer:
The structure of 5-bromo-2-methoxycinnamic acid presents a few possibilities for side reactions, especially under harsh conditions.
Potential for Polymerization: The unsaturated nature of the cinnamic acid derivative makes it susceptible to polymerization, particularly at elevated temperatures.
Solution: Employ milder reaction conditions if possible. Methods like Steglich or Mitsunobu esterification are performed at or below room temperature, which can significantly reduce polymerization.[10][11] If using Fischer esterification, carefully control the temperature and reaction time.
Reaction at the Alkene: While less common under standard esterification conditions, addition reactions across the double bond could occur, especially if impurities are present in your starting materials or reagents.
Solution: Ensure the purity of your 5-bromo-2-methoxycinnamic acid and the alcohol. Using freshly distilled solvents and high-purity reagents is always recommended.
N-Acylurea Formation (in Steglich Esterification): If you are using a carbodiimide coupling agent like DCC or EDC (Steglich esterification), a common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[10][11]
Solution: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial to suppress this side reaction.[10][11] DMAP acts as an acyl transfer agent, forming a more reactive intermediate that rapidly reacts with the alcohol.[11]
Question 3: The purification of my crude ester is proving difficult. What are the best practices?
Answer:
Purification is a critical step to obtain a high-purity final product.[12]
Initial Workup:
Neutralization: After the reaction, it is essential to neutralize any acid catalyst. This is typically done by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.[1]
Washing: Subsequent washes with water and brine help remove any remaining water-soluble impurities.[1]
Drying: Thoroughly dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate before concentrating.[1]
Column Chromatography: For high purity, column chromatography is often necessary.[9]
Stationary Phase: Silica gel is the most common stationary phase for the purification of cinnamic acid esters.
Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. Start with a low polarity eluent and gradually increase the polarity to elute your ester. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand.
Recrystallization: If your ester is a solid, recrystallization can be an effective final purification step. The choice of solvent is critical and will require some experimentation.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the esterification of 5-bromo-2-methoxycinnamic acid.
What are the most common methods for esterifying 5-bromo-2-methoxycinnamic acid?
The most common methods include:
Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between the carboxylic acid and an alcohol.[5][9] It is often cost-effective but may require harsh conditions and can be limited by equilibrium.[9][13]
Steglich Esterification: This method uses a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[10][11] It is a milder method that can be performed at room temperature.[10]
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14] It proceeds with inversion of configuration at the alcohol's stereocenter.[14]
Why is a catalyst necessary for Fischer esterification?
An acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of the carboxylic acid.[4][7][15] This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol, thereby increasing the reaction rate.[4][7][15] The catalyst also acts as a dehydrating agent, helping to shift the equilibrium towards the products.[15]
How do I monitor the progress of my esterification reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[1] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of the starting materials and the formation of the product.
What safety precautions should I take?
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Strong acids like sulfuric acid are corrosive and should be handled with extreme care.
Reagents like DCC and EDC are moisture-sensitive and can be allergenic.
Consult the Safety Data Sheet (SDS) for all chemicals before use.
III. Experimental Protocols and Data
Protocol 1: Fischer-Speier Esterification of 5-Bromo-2-methoxycinnamic Acid
This protocol provides a general procedure for the acid-catalyzed esterification.
Step-by-Step Methodology:
Combine 5-bromo-2-methoxycinnamic acid and a large excess of the desired alcohol in a round-bottom flask.
Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
Heat the reaction mixture to reflux and maintain for several hours.
Monitor the reaction progress using thin-layer chromatography (TLC).
Once the reaction is complete, allow the mixture to cool to room temperature.
Dilute the reaction mixture with an organic solvent like ethyl acetate.
Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate.
Wash the organic layer with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
Purify the crude product by column chromatography if necessary.[1]
Protocol 2: Steglich Esterification of 5-Bromo-2-methoxycinnamic Acid
This protocol outlines a milder esterification method suitable for more sensitive substrates.
Step-by-Step Methodology:
Dissolve 5-bromo-2-methoxycinnamic acid, the alcohol (1.0-1.2 equivalents), and a catalytic amount of DMAP in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere.
Cool the reaction mixture to 0°C in an ice bath.
Add a solution of DCC or EDC (1.1 equivalents) in the same solvent dropwise.
Allow the reaction to warm to room temperature and stir for 12-24 hours.[13]
Monitor the reaction progress by TLC.
Upon completion, if DCC was used, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[13]
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.[13]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude ester by column chromatography on silica gel.
Data Presentation: Comparison of Esterification Methods
Stoichiometric byproducts, purification can be challenging
IV. Visualizations
Reaction Mechanism: Fischer-Speier Esterification
Caption: Acid-catalyzed mechanism of Fischer-Speier esterification.
Experimental Workflow: General Esterification and Purification
Caption: A generalized workflow for esterification and subsequent purification.
V. References
Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE. Retrieved from [Link]
ResearchGate. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
Deng, Y., et al. (n.d.). Synthesis of Some Phenylpropanoid Monoglycerides via the Mitsunobu Protocol. PMC. Retrieved from [Link]
Carnaval de Rua. (n.d.). ESTERIFICATION LAB ANSWERS. Retrieved from [Link]
Elschner, T., et al. (2021). Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids. Retrieved from [Link]
Qingmu. (2023, November 29). An Overview of Pharmaceutical Intermediates: What You Should Know. Retrieved from [Link]
JKPK (JURNAL KIMIA DAN PENDIDIKAN KIMIA). (2022, April 29). ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. Retrieved from [Link]
ResearchGate. (2025, October 1). Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids. Retrieved from [Link]
Google Patents. (n.d.). Method for obtaining high-purity cinnamic acid. Retrieved from
AIP Publishing. (2023, October 5). Optimization for synthesis of methyl-d 3 cinnamate derivatives via room temperature Fischer esterification. Retrieved from [Link]
Brainly. (2024, April 4). How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. Retrieved from [Link]
ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved from [Link]
Homework.Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. Retrieved from [Link]
PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
ResearchGate. (n.d.). *Mitsunobu esterification using 36 or 37 and DEAD or 41. triphenylphosphine or other supported phosphine. Retrieved from [Link]
MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]
Pharma's Almanac. (2019, March 12). Process Understanding Central to Successful Drug Synthesis. Retrieved from [Link]
Quora. (2019, September 1). In Fischer esterification, is the presence of an acid necessary?. Retrieved from [Link]
J-STAGE. (n.d.). Purification and Properties of Hydroxycinnamic Acid Ester Hydrolase from Aspergillus japonicust. Retrieved from [Link]
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]
Quora. (2019, April 7). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. Retrieved from [Link]
PMC. (n.d.). Charge inversion under plasma-nanodroplet reaction conditions excludes Fischer esterification for unsaturated fatty acids: a chemical approach for type II isobaric overlap. Retrieved from [Link]
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
RSC Publishing. (2025, March 17). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
ResearchGate. (n.d.). Mechanistic pathway of Stiglich esterification of 5-bromothiophene-2-carboxylic acid. Retrieved from [Link]
PubMed. (2018, October 15). Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
Journal of the Chemical Society (Resumed). (1935). The addition of halogens to unsaturated acids and esters. Part V. The bromination of m-methoxycinnamic acid and its ethyl ester. Retrieved from [Link]
Technical Support Center: 5-Bromo-2-Methoxycinnamic Acid Stability & Troubleshooting
Welcome to the Technical Support Center for 5-bromo-2-methoxycinnamic acid (CAS: 40803-53-0). As a halogenated, methoxy-substituted derivative of cinnamic acid, this compound is a critical building block in the synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 5-bromo-2-methoxycinnamic acid (CAS: 40803-53-0). As a halogenated, methoxy-substituted derivative of cinnamic acid, this compound is a critical building block in the synthesis of pharmacologically active heterocyclic hybrids and advanced agrochemicals[1].
While generally stable under standard laboratory conditions, its conjugated
π
-system and electron-rich aromatic ring introduce specific vulnerabilities during long-term storage[2]. This guide provides drug development professionals with mechanistic insights, self-validating protocols, and troubleshooting strategies to ensure batch-to-batch fidelity.
Section 1: Physicochemical Stability Profile
To design an optimal storage matrix, we must first quantify the compound's baseline stability parameters. The presence of the electron-donating methoxy group at the ortho position and the electron-withdrawing bromine atom at the meta position (relative to the acrylic chain) creates a unique electronic "push-pull" system that heavily influences its reactivity.
Table 1: Quantitative Stability and Storage Parameters
Parameter
Specification / Threshold
Mechanistic Rationale
Optimal Storage Temp
Ambient (15°C - 25°C) to 2-8°C
Prevents thermal decarboxylation of the acrylic acid moiety[3].
Sensitive to strong oxidizing agents; the double bond can undergo oxidative cleavage[2].
Aqueous Solubility
Low (Highly pH dependent)
Exists in protonated (insoluble) form below its pKa (~4.4). Soluble in alkaline pH but highly prone to oxidation[3].
Shelf Life (Optimal)
24 - 36 months
Achievable when stored in argon-purged, amber glass containers away from moisture.
Section 2: Degradation Pathways Visualization
Fig 1. Primary degradation pathways of 5-bromo-2-methoxycinnamic acid under environmental stress.
Section 3: Troubleshooting Guides & FAQs
Q1: My stored batch of 5-bromo-2-methoxycinnamic acid is exhibiting a yellow/brown discoloration. What is the chemical causality, and how can I salvage or prevent it?A1: Discoloration in methoxy-substituted cinnamic acids is a classic indicator of oxidative degradation[3]. The methoxy group increases the electron density of the aromatic ring via resonance (+M effect), making the ring and the adjacent double bond susceptible to electrophilic attack by reactive oxygen species (ROS) or trace metal catalysts. This oxidation leads to the formation of colored quinone-type structures or polymeric degradants.
Prevention: Store the compound in tightly sealed amber glass containers to block UV-catalyzed autoxidation. Purge the headspace with an inert gas (Argon or Nitrogen) prior to sealing[5].
Salvage: If discoloration is mild, the compound can often be recrystallized from a suitable solvent (e.g., an ethanol/water gradient) to precipitate the pure product and leave polar oxidized impurities in the supernatant.
Q2: During routine HPLC purity checks, a secondary peak has appeared just before the main API peak. Mass spectrometry shows the exact same molecular weight (m/z 256/258). What is happening?A2: You are observing trans-to-cis isomerization. 5-Bromo-2-methoxycinnamic acid naturally exists in the trans (E) configuration due to thermodynamic stability and steric relief. However, exposure to ambient laboratory light or UV radiation provides the activation energy necessary to temporarily break the
π
-bond, allowing rotation to the cis (Z) isomer[4]. Because the cis-isomer has a different dipole moment and spatial configuration, it elutes at a slightly different retention time on a reverse-phase HPLC column.
Resolution: Ensure all sample preparation for HPLC and biological assays is conducted in amber vials or low-actinic glassware. This degradation is photochemical, not thermal, meaning refrigeration alone will not prevent it[4].
Q3: We are formulating a stock solution for long-term biological assays. How does pH impact the stability of the compound in solution?A3: Cinnamic acid derivatives are weak acids with a pKa of approximately 4.4. To achieve aqueous solubility, formulators often raise the pH above 5.0 to generate the highly soluble carboxylate salt[3]. However, alkaline conditions promote the deprotonation of any trace phenolic impurities and increase the electron density across the conjugated system, drastically accelerating oxidative degradation and discoloration[3].
Best Practice: Dissolve the compound in a co-solvent (e.g., DMSO or ethanol) first, then dilute into a buffered aqueous system (pH 6.5 - 7.0) immediately prior to use, rather than storing the aqueous alkaline solution long-term.
Section 4: Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your stability data, you must employ a self-validating analytical workflow. The following protocol outlines a stability-indicating HPLC method designed to achieve a 90-110% mass balance, ensuring no degradation products are "hiding" in the column or co-eluting.
Fig 2. Self-validating stability-indicating HPLC workflow for cinnamic acid derivatives.
Protocol 1: Stability-Indicating HPLC Method for Degradation Monitoring
Objective: To separate trans-5-bromo-2-methoxycinnamic acid from its cis-isomer and oxidative degradants.
Step 1: Mobile Phase Preparation
Action: Prepare a mobile phase consisting of Acetonitrile and 0.1% Trifluoroacetic acid (TFA) in water (e.g., 60:40 v/v).
Causality: The acidic modifier (TFA) suppresses the ionization of the carboxylic acid group (keeping the pH well below the pKa of ~4.4). This ensures the compound remains in its neutral state, preventing peak tailing and ensuring sharp, reproducible peak shapes[4].
Step 2: Sample Preparation (Self-Validating Step)
Action: Accurately weigh the reference standard and dissolve it in HPLC-grade methanol to a concentration of 1 mg/mL[3]. Perform all dilutions in amber glass volumetric flasks.
Validation: Prepare a control sample exposed to ambient laboratory light for 24 hours. Inject both the protected and unprotected samples. The appearance of a secondary peak in the unprotected sample validates the method's ability to resolve the cis-isomer.
Step 3: Forced Degradation (Stress Testing)
Action: Subject aliquots of the stock solution to forced degradation:
Causality: Inducing 5-20% degradation confirms that the analytical method is "stability-indicating"—meaning it can definitively detect degradation products without them co-eluting with the active pharmaceutical ingredient (API)[4].
Step 4: Chromatographic Analysis & Mass Balance
Action: Run the samples using an isocratic flow rate of 1.0 mL/min on a C18 column (250 x 4.6 mm, 5
μ
m) with UV detection set to 270-280 nm[4].
Validation: Calculate the mass balance by summing the peak areas of the API and all degradants. A mass balance of 90-110% confirms that no secondary degradants are permanently retained on the column or invisible to the UV detector[4].
Incoming QC: Upon receipt, verify the purity via HPLC. Ensure the powder is free-flowing and pristine white to off-white.
Aliquotting: Divide the bulk material into single-use or monthly-use aliquots to prevent repeated atmospheric exposure.
Inert Atmosphere: Place the aliquots into amber glass vials. Gently purge the vials with a stream of dry Nitrogen or Argon gas for 10-15 seconds to displace oxygen and ambient moisture[5].
Sealing and Storage: Seal with PTFE-lined caps. Store at 2-8°C in a desiccator cabinet. Let vials warm to room temperature before opening to prevent condensation of atmospheric moisture on the hygroscopic powder.
References
Echemi. (2019). 5-BROMO-2-METHOXYCINNAMIC ACID Safety Data Sheets.
Technical Support Center: Troubleshooting Peak Tailing in 5-Bromo-2-methoxycinnamic Acid HPLC Analysis
Welcome to the Technical Support Center. This guide is engineered for analytical researchers, scientists, and drug development professionals facing peak asymmetry when analyzing 5-bromo-2-methoxycinnamic acid via High-Pe...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for analytical researchers, scientists, and drug development professionals facing peak asymmetry when analyzing 5-bromo-2-methoxycinnamic acid via High-Performance Liquid Chromatography (HPLC).
Because this analyte features a halogenated aromatic ring, a methoxy group, and a carboxylic acid moiety, it is highly susceptible to mixed-mode retention and secondary interactions. This guide bypasses generic advice to provide a mechanistic, self-validating framework for diagnosing and resolving peak tailing.
Diagnostic Workflow
Before altering your method, you must isolate whether the tailing is a system-wide physical defect or an analyte-specific chemical interaction . Follow the logic tree below to determine your troubleshooting path.
Diagnostic workflow for troubleshooting HPLC peak tailing of 5-bromo-2-methoxycinnamic acid.
Frequently Asked Questions (Mechanistic Deep Dive)
Q1: Why does 5-bromo-2-methoxycinnamic acid specifically exhibit severe peak tailing?A1: The root cause is the ionization state of the molecule. 5-bromo-2-methoxycinnamic acid contains a carboxylic acid functional group with a pKa of approximately 4.0 to 4.5. If your mobile phase pH is near this pKa value (e.g., unbuffered water or pH 4.0 acetate buffer), the analyte exists in a dynamic equilibrium between its neutral (protonated) and ionized (deprotonated) states [1]. These two states partition differently into the reversed-phase stationary phase, causing severe band broadening and peak tailing. Furthermore, the ionized carboxylate can undergo secondary interactions via hydrogen bonding with active silanol sites on the silica support [2].
Q2: How do I definitively differentiate between column chemistry issues and physical system issues?A2: You must evaluate the entire chromatogram, ideally including a neutral reference standard (e.g., toluene or uracil). If all peaks in the chromatogram exhibit tailing, the root cause is physical—typically extra-column dead volume caused by slipped PEEK tubing, or a void at the head of the analytical column . If only the 5-bromo-2-methoxycinnamic acid peak tails while neutral peaks remain perfectly symmetrical (Gaussian), the issue is chemical, stemming from analyte-stationary phase secondary interactions or improper pH control [3].
Q3: What are the most effective mobile phase modifications to resolve chemical tailing for this compound?A3: The fundamental solution is to suppress the ionization of the carboxylic acid group. According to chromatographic best practices, the mobile phase pH should be at least 2 units below the analyte's pKa. For 5-bromo-2-methoxycinnamic acid, adjusting the aqueous mobile phase to pH 2.0–2.5 using acidic modifiers like 0.1% Formic Acid, 0.1% Trifluoroacetic Acid (TFA), or a 10–25 mM phosphate buffer ensures the molecule remains fully protonated [2]. This eliminates mixed-mode retention and yields a sharp, symmetrical peak.
Self-Validating Experimental Protocols
To ensure scientific integrity, do not guess the source of the error. Use the following self-validating protocols to empirically prove the causality of the tailing.
Protocol 1: Mobile Phase Optimization & pH Titration
Objective: Establish a robust mobile phase that suppresses ionization and internally validates peak symmetry improvements.
Rationale: By systematically lowering the pH and observing the USP Tailing Factor (
Tf
), this protocol proves whether the tailing is caused by partial analyte ionization.
Step-by-Step Methodology:
Preparation of Aqueous Phases: Prepare three separate aqueous mobile phase solutions:
Solution A: Unbuffered LC-MS grade water (Control).
Solution B: Water with 0.1% Formic Acid (pH ~2.7).
Solution C: Water with 0.1% Trifluoroacetic Acid (pH ~2.0).
Baseline Injection: Inject a 5 µL standard of 5-bromo-2-methoxycinnamic acid (100 µg/mL) using a 50:50 mixture of Solution A and Acetonitrile. Record the
Tf
at 5% peak height.
Acidic Modifier Titration: Switch the aqueous line to Solution B, equilibrate the column for 10 column volumes, and reinject the standard. Repeat this process for Solution C.
Validation Check: Calculate
Tf
for each run. A successful chemical optimization will show
Tf
> 1.5 for Solution A, and
Tf
≤ 1.2 for Solutions B and C.
Causality confirmed: If the peak sharpens with lower pH, ionization was the culprit.
Alternative path: If
Tf
remains > 1.5 across all solutions, the tailing is physical. Proceed immediately to Protocol 2.
Protocol 2: System Dead Volume & Column Void Diagnosis
Objective: Isolate physical flow path disruptions causing universal peak tailing.
Rationale: By removing the analytical column and measuring the raw dispersion of the system, you can definitively separate instrument tubing issues from column bed degradation.
Step-by-Step Methodology:
Fittings Inspection: Disconnect and meticulously reconnect all fittings from the injector to the detector. Ensure the tubing is fully bottomed out in the port before tightening to prevent dead volume .
Column Bypass: Remove the analytical column and install a zero-dead-volume (ZDV) union in its place.
Dispersion Test: Inject 1 µL of a strongly absorbing tracer (e.g., 1% acetone in water) at a flow rate of 1.0 mL/min.
Validation Check: Measure the peak width.
If the extra-column volume is broad (> 20 µL), the physical defect lies in the system tubing. Replace the tubing with narrower internal diameter lines (e.g., 0.005" ID) [4].
If the tracer peak is perfectly sharp, the instrument is sound. The physical defect lies within the removed analytical column (e.g., a blocked frit or collapsed silica bed), necessitating immediate column replacement.
Quantitative Troubleshooting Parameters
Use the following table to benchmark your current method parameters against optimized conditions designed to prevent tailing for acidic analytes.
Parameter
Sub-optimal Condition (Causes Tailing)
Optimized Condition (Resolves Tailing)
Analytical Impact
Mobile Phase pH
pH 4.0 – 5.0 (Near pKa)
pH 2.0 – 2.5
Suppresses ionization; ensures a single, predictable retention mechanism.
USP Tailing Factor (
Tf
)
Tf
> 1.5
Tf
≤ 1.2
Indicates a symmetrical, Gaussian peak shape required for accurate integration.
Extra-Column Volume
> 30 µL
< 15 µL
Minimizes pre- and post-column band broadening and physical tailing.
Injection Volume
> 10 µL (Volume Overload)
1 – 5 µL
Prevents stationary phase saturation at the column head.
Buffer Concentration
< 5 mM
10 – 25 mM
Provides sufficient buffering capacity to control on-column pH fluctuations.
Technical Support Center: NMR Sample Preparation for 5-Bromo-2-Methoxycinnamic Acid
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-bromo-2-methoxycinnamic acid. This document provides...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-bromo-2-methoxycinnamic acid. This document provides in-depth guidance, frequently asked questions (FAQs), and troubleshooting protocols for preparing high-quality samples for Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to move beyond simple instructions and explain the scientific reasoning behind each step, ensuring you can make informed decisions in your laboratory work.
FAQ 1: Foundational Solvent Selection
Q1: I am preparing an NMR sample of 5-bromo-2-methoxycinnamic acid for the first time. What is the best all-around solvent to start with?
For a first attempt, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the most recommended starting solvent.
Causality and Rationale:
5-Bromo-2-methoxycinnamic acid possesses a combination of a moderately non-polar aromatic ring and highly polar carboxylic acid and methoxy functional groups. This dual nature requires a solvent with a broad solubilizing capacity.
DMSO-d₆ is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a wide range of organic molecules, especially those containing polar functional groups like carboxylic acids.[1][2] Its strong solvating power makes it a reliable choice when the solubility characteristics of a compound are not fully known.[1] Furthermore, as an aprotic solvent, it will not engage in rapid proton exchange with the carboxylic acid proton, allowing this important signal to be observed in the ¹H NMR spectrum, typically as a broad singlet far downfield (>10 ppm).
Q2: How does the specific chemical structure of 5-bromo-2-methoxycinnamic acid influence the choice of an NMR solvent?
The structure of 5-bromo-2-methoxycinnamic acid presents three key regions that dictate its solubility and interaction with NMR solvents:
The Carboxylic Acid Group (-COOH): This is the most polar part of the molecule and is capable of strong hydrogen bonding. This feature makes it highly soluble in polar, hydrogen-bond-accepting solvents like DMSO-d₆ and Deuterated Methanol (CD₃OD).[2]
The Substituted Phenyl Ring: The aromatic ring with its bromo- and methoxy- substituents contributes significant non-polar and moderately polar character. This part of the molecule promotes solubility in less polar solvents like Deuterated Chloroform (CDCl₃) and Acetone-d₆.[1][3]
The Acidic Proton: The proton on the carboxylic acid is labile. In protic solvents like CD₃OD or Deuterium Oxide (D₂O), it will rapidly exchange with the deuterium atoms of the solvent. This exchange causes the -COOH proton signal to broaden and often disappear from the ¹H NMR spectrum, which can be either a useful diagnostic tool or a loss of important information.[1]
Q3: My research requires me to observe the carboxylic acid (-COOH) proton signal and its potential couplings. Which solvents are suitable, and which should I avoid?
To reliably observe the carboxylic acid proton, you must use an aprotic solvent .
Recommended: DMSO-d₆, Acetone-d₆, or CDCl₃. These solvents do not have exchangeable protons and will allow for the observation of the -COOH signal. DMSO-d₆ is particularly effective, as it can break up intermolecular hydrogen bonding between the acid molecules, often resulting in a sharper signal.
To Avoid: CD₃OD and D₂O. These are protic solvents. The deuterium atoms on the hydroxyl group of methanol or in water will actively exchange with the acidic proton of your compound, leading to the loss of the -COOH resonance in the ¹H NMR spectrum.[1]
Data Summary: Common Deuterated Solvents
The following table summarizes the properties of the most relevant deuterated solvents for analyzing 5-bromo-2-methoxycinnamic acid.
Solvent
Formula
Residual ¹H Peak (ppm)
H₂O Peak (ppm)
Boiling Point (°C)
Key Properties & Use Cases for 5-Bromo-2-Methoxycinnamic Acid
Pro: Excellent solubilizing power for polar compounds; aprotic nature preserves the -COOH signal.[1] Con: High boiling point makes sample recovery difficult; highly hygroscopic, often showing a water peak.[5][6]
Pro: Good for a wide range of organic compounds; low boiling point allows for easy sample recovery.[3][6] Con: Residual peak can overlap with aromatic signals of the analyte; may not be polar enough for high concentrations.[1]
Pro: Good intermediate polarity; aprotic, preserving the -COOH signal; low boiling point. Con: Its residual peak is close to potential aliphatic impurities.
Pro: Excellent for dissolving polar compounds.[1] Con: It is a protic solvent and will exchange with the -COOH proton, causing signal loss. Useful only if you intend to confirm the presence of an exchangeable proton.
Experimental Workflow: Solvent Selection Logic
The choice of solvent is not arbitrary; it is a decision-making process based on the experimental goals. The following diagram illustrates a logical workflow for selecting the optimal solvent.
Caption: Decision workflow for NMR solvent selection.
FAQ 2: Standard Operating Procedure
Q4: What is the detailed, step-by-step protocol for preparing a high-quality NMR sample of 5-bromo-2-methoxycinnamic acid?
This protocol is designed to ensure complete dissolution and remove interfering particulates, which is critical for achieving sharp, well-resolved NMR spectra.[7]
Materials:
5-bromo-2-methoxycinnamic acid (5-10 mg for ¹H NMR)
Pasteur pipette and a small piece of cotton or glass wool
Vortex mixer and/or sonicator (optional)
Protocol:
Weigh the Analyte: Accurately weigh 5-10 mg of 5-bromo-2-methoxycinnamic acid into a clean, dry glass vial.[9] Using a separate vial for initial dissolution is preferable to dissolving directly in the NMR tube, as it allows for better mixing and visual confirmation of solubility.[9]
Initial Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[7]
Promote Dissolution: Cap the vial and gently swirl. If the solid does not dissolve immediately, use a vortex mixer for 30 seconds. If necessary, briefly sonicate the vial in a water bath. Gentle heating can be used as a last resort, but be cautious of potential sample degradation.[9]
Prepare for Filtration: Take a clean Pasteur pipette and tightly pack a small plug of cotton or glass wool into the narrow section. This will serve as a filter to remove any undissolved micro-particulates that can broaden NMR signals and interfere with shimming.[8][10]
Filter the Sample: Using the prepared pipette, draw up the dissolved sample from the vial and carefully transfer it into the clean NMR tube. The filter will trap any suspended solids.[10]
Adjust Final Volume: Ensure the final height of the liquid in the NMR tube is between 4.0 and 5.0 cm (approximately 0.6-0.7 mL).[6][7] An incorrect sample height can make it very difficult for the spectrometer to achieve good magnetic field homogeneity (shimming).
Cap and Label: Cap the NMR tube securely and label it clearly. Invert the tube a few times to ensure the final solution is homogeneous.
Final Inspection: Before placing the sample in the spectrometer, hold the tube up to a light source and look for any visible particles or cloudiness. The solution should be perfectly clear.
FAQ 3: Troubleshooting Guide
Q5: My compound is not fully dissolving in CDCl₃. What are my options?
If you encounter poor solubility, follow this escalating troubleshooting sequence:
Mechanical Agitation: Ensure you have vortexed or sonicated the sample adequately. Sometimes dissolution is simply slow.
Increase Solvent Polarity: 5-bromo-2-methoxycinnamic acid's carboxylic acid group may require a more polar environment. Switch to Acetone-d₆. If that fails, move to DMSO-d₆, which is the most likely solvent to achieve complete dissolution.[2]
Check Compound Purity: Impurities can sometimes be less soluble than the target compound.
Consider a Solvent Mixture: While not ideal for spectral simplicity, a mixture like CDCl₃ with a few drops of CD₃OD or DMSO-d₆ can significantly enhance solubility. Note that this will introduce additional solvent peaks.
Q6: My final NMR spectrum shows very broad peaks, even for the aromatic protons. What is the likely cause?
Broad spectral lines are a common problem that can usually be traced back to sample preparation.[7]
Undissolved Particulate Matter: This is the most frequent cause. Even microscopic, suspended particles will disrupt the magnetic field homogeneity, leading to broad signals that cannot be fixed by shimming.[7][8] Solution: Re-prepare the sample and ensure it is filtered through a cotton or glass wool plug before being transferred to the NMR tube.[8][10]
Sample Concentration is Too High: An overly concentrated sample can be viscous or lead to molecular aggregation, both of which restrict molecular tumbling and result in broader lines.[9] Solution: Dilute your sample or prepare a new one with less material (e.g., 2-5 mg instead of 10-25 mg).
Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) from glassware or reagents can cause severe line broadening.[7] Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, adding a small amount of a chelating agent like EDTA can sometimes help, though this will add new signals to your spectrum.
Q7: I see an unexpected, broadish singlet in my spectrum between 3-5 ppm in my DMSO-d₆ sample. What is it?
This is almost certainly a water peak. DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere.[5]
Prevention and Mitigation:
Use Fresh Solvent: Use a new, sealed ampoule or bottle of DMSO-d₆ for best results.[5]
Dry Glassware: Ensure your NMR tube, vials, and pipettes are thoroughly dried in an oven before use.[5]
Inert Atmosphere: For highly sensitive experiments, handle the solvent and sample preparation in a glove box or under a stream of dry nitrogen or argon.[5]
References
A complete list of all sources cited within this guide is provided below for verification and further reading.
Allan Chemical Corporation. Deuterated Solvents for NMR: Guide. Published October 7, 2025.
ResolveMass Laboratories Inc. Deuterated Standards and Solvents for NMR. Published December 22, 2025.
Labinsights. Selection Guide on Deuterated Solvents for NMR. Published February 19, 2025.
Grainger, R., Nikmal, A., Cornella, J., & Larrosa, I. Selective Deuteration of Aromatic Compounds via Deutero-decarboxylation of (Hetero)aromatic Carboxylic Acids. Royal Society of Chemistry.
Fluorochem. NMR Solvents.
X-MOL. Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Published August 28, 2025.
University of Minnesota Twin Cities. NMR Sample Preparation. College of Science and Engineering.
Beyond the 99% Threshold: Validating the Purity of 5-Bromo-2-methoxycinnamic Acid Using LC-MS
Introduction In the realm of medicinal chemistry and drug development, 5-bromo-2-methoxycinnamic acid (CAS 40803-53-0) serves as a critical halogenated building block for synthesizing complex active pharmaceutical ingred...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the realm of medicinal chemistry and drug development, 5-bromo-2-methoxycinnamic acid (CAS 40803-53-0) serves as a critical halogenated building block for synthesizing complex active pharmaceutical ingredients (APIs)[1]. Because bromine-containing intermediates are highly reactive and frequently utilized in cross-coupling reactions (e.g., Suzuki-Miyaura couplings), ensuring absolute chemical purity is non-negotiable. Even trace levels of des-bromo analogs or regioisomeric impurities can derail downstream synthetic yields, introduce toxicogenic byproducts, and compromise regulatory compliance.
The Analytical Challenge: Why LC-MS Outperforms Traditional Methods
For decades, researchers have relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Quantitative Nuclear Magnetic Resonance (qNMR) to determine the purity of pharmaceutical intermediates. However, validating the purity of 5-bromo-2-methoxycinnamic acid presents unique analytical challenges that expose the limitations of traditional methods:
HPLC-UV (The Quantitative Yardstick): While HPLC excels at determining the relative abundance of a main compound, it relies solely on chromophore absorption. If an impurity (such as a structurally similar des-bromo analog) co-elutes with the target peak, HPLC-UV cannot differentiate them, leading to a falsely inflated purity percentage (2)[2].
qNMR (The Absolute Standard): qNMR is an excellent primary method for absolute purity determination without requiring specific impurity reference standards (3)[3]. However, it lacks the sensitivity to detect trace impurities below 0.1% (1000 ppm), which is often insufficient for profiling genotoxic impurities in pharmaceutical building blocks.
LC-MS (The Qualitative Fingerprint): Liquid Chromatography-Mass Spectrometry (LC-MS) acts as a dual-filter, self-validating system. It combines the separation power of HPLC with the qualitative fingerprinting of mass spectrometry. This allows researchers to separate components and measure their exact mass-to-charge ratio (m/z), ensuring that co-eluting impurities are identified and quantified down to sub-ppm levels (4)[4].
Comparative Performance Data
To objectively compare these methodologies for validating 5-bromo-2-methoxycinnamic acid, the performance metrics are summarized below:
Insufficient sensitivity for trace/genotoxic impurities.
LC-MS
Quantitative & Qualitative
<0.0001% (<1 ppm)
Yes (Exact Mass & Isotope)
Requires volatile mobile phases; susceptible to matrix effects.
Experimental Protocol: LC-MS Purity Validation
A self-validating LC-MS protocol must be meticulously designed to account for the physicochemical properties of 5-bromo-2-methoxycinnamic acid. As a carboxylic acid, it readily donates a proton, making Negative Electrospray Ionization (ESI-) the most logical and sensitive ionization mode. Furthermore, the presence of a bromine atom provides a distinct isotopic signature (a roughly 1:1 ratio of ^79^Br and ^81^Br), which serves as an internal structural confirmation tool.
Step-by-Step Methodology:
Sample Preparation: Dissolve 5-bromo-2-methoxycinnamic acid in a highly pure, MS-compatible diluent (e.g., 50:50 Methanol:Water) to a final concentration of 1.0 mg/mL.
Causality: Non-volatile salts (like phosphate buffers) must be strictly avoided during sample preparation and mobile phase selection, as they cause severe ion suppression in the MS source and precipitate in the instrument (5)[5].
Chromatographic Separation (UHPLC):
Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) to ensure sharp peak shapes and rapid elution.
Mobile Phase A: 0.1% Formic acid in Water (v/v).
Mobile Phase B: 0.1% Formic acid in Acetonitrile (v/v).
Causality: Formic acid is a volatile modifier that maintains the acidic pH required to keep the carboxylic acid protonated during reversed-phase separation, while remaining fully compatible with MS ionization (6)[6].
Mass Spectrometric Detection (MS):
Ionization Mode: ESI Negative (ESI-).
Target m/z: Monitor for the deprotonated molecular ions [M-H]^-^ at m/z 254.9 and 256.9.
Causality: The mass difference of 2 Da with a ~1:1 intensity ratio is the definitive isotopic fingerprint of a single bromine atom. Observing this pattern instantly validates the identity of the main peak and distinguishes it from des-bromo impurities (m/z 177.1).
Validation Parameters (ICH Q2(R2) Compliance):
Linearity: Establish a calibration curve from 0.1 ppm to 10 ppm.
LOD/LOQ: Determine the Limit of Detection (LOD) via signal-to-noise ratio (S/N ≥ 3:1) to ensure trace impurities are captured, in accordance with FDA and ICH Q2(R2) guidelines (7)[7].
Workflow Visualization
The following diagram illustrates the logical flow of the LC-MS validation process, highlighting the critical decision points for impurity profiling and structural confirmation.
LC-MS analytical workflow for purity validation and impurity profiling of pharmaceutical intermediates.
Conclusion
For critical building blocks like 5-bromo-2-methoxycinnamic acid, relying solely on HPLC-UV or NMR leaves a blind spot for trace, co-eluting impurities. By implementing a robust, ICH-compliant LC-MS methodology, researchers can leverage exact mass data and isotopic fingerprinting to achieve a self-validating system. This ensures that the "99% purity" claim on a Certificate of Analysis is not just a relative assumption, but a structurally verified fact.
References
Prime Labs. HPLC vs. LC-MS: Which Purity Test Actually Matters?2
Benchchem. A Comparative Guide to HPLC and NMR Analysis for Purity Assessment of 2-Amino-5-formylthiazole.3
Emery Pharma. Liquid Chromatography Mass Spectrometry (LC-MS) Analysis.4
LCGC International. Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis.5
Resolvemass. Analytical Method Development and Validation in Pharmaceuticals.6
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures.7
Comparative study of 5-bromo-2-methoxycinnamic acid and ferulic acid derivatives
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate cinnamic acid derivatives for their potential to serve as versatile pharmacophores. Small structural modifications to the cinnamic ac...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate cinnamic acid derivatives for their potential to serve as versatile pharmacophores. Small structural modifications to the cinnamic acid backbone—such as halogenation or the addition of methoxy groups—can drastically alter a molecule's biological trajectory.
This guide provides an in-depth, objective comparison between two highly utilized yet functionally divergent compounds: Ferulic Acid (FA) derivatives and 5-Bromo-2-methoxycinnamic acid (5-B-2-MCA) . By analyzing their structural dynamics, biological activities, and experimental validations, this guide serves as a comprehensive resource for researchers and drug development professionals.
Structural Dynamics & Chemical Profiling
The pharmacological fate of cinnamic acid derivatives is dictated by their electron distribution and steric environment.
Ferulic Acid Derivatives (4-hydroxy-3-methoxycinnamic acid base):
The biological efficacy of FA is fundamentally anchored by its phenolic hydroxyl group at the para-position. This group efficiently scavenges reactive oxygen species (ROS) by donating a hydrogen atom, forming a highly stable, resonance-stabilized phenoxyl radical ([1]). However, native FA exhibits poor blood-brain barrier (BBB) permeability. To overcome this, modern derivatization strategies focus on the esterification or amidation of the carboxylic acid tail. This increases the molecule's lipophilicity without masking the critical 4-OH group, yielding potent neuroprotective agents[2],[1].
5-Bromo-2-methoxycinnamic Acid:
In stark contrast, 5-B-2-MCA lacks the free phenolic hydroxyl group (bearing a methoxy group at the ortho-position instead) and incorporates a bulky, highly electronegative bromine atom at the meta-position[3]. This structural divergence completely shifts its utility. Without the free OH, it is a poor direct antioxidant. However, the bromine atom acts as a strong directing group and enhances overall lipophilicity, making 5-B-2-MCA an excellent electrophilic scaffold for synthesizing complex heterocycles (e.g., benzimidazoles)[3]. Biologically, this halogenated framework is utilized to disrupt cellular redox homeostasis in cancer cells, triggering targeted apoptosis[4].
Comparative Biological Activities
The structural differences between these two compounds result in entirely divergent therapeutic applications.
Cytoprotection vs. Cytotoxicity: FA derivatives operate via a cytoprotective mechanism. By neutralizing ROS, they prevent lipid peroxidation and upregulate the Nrf2/HO-1 signaling pathway, conferring robust protection against ischemic stroke and neurodegeneration[1].
Targeted Apoptosis: Conversely, 5-B-2-MCA derivatives exhibit targeted cytotoxicity. The halogenated cinnamic framework facilitates binding to intracellular targets that trigger the intrinsic apoptotic pathway. In vitro models demonstrate that these compounds stimulate caspase-3 activity and promote the cleavage of Bcl-XL, effectively inducing apoptosis in acute lymphocytic leukemia (ALL) cell lines ([4]). Furthermore, GC-MS profiling of various plant extracts has identified 5-B-2-MCA as a bioactive component contributing to broad-spectrum antimicrobial activity[5].
Mechanistic Pathways
The following diagram illustrates the divergent intracellular signaling pathways activated by these two classes of compounds.
Divergent therapeutic pathways of Ferulic Acid derivatives and 5-Bromo-2-methoxycinnamic acid.
Quantitative Data Comparison
To objectively evaluate these compounds, we must look at their physicochemical properties and in vitro performance metrics.
To ensure reproducibility and scientific integrity, the following protocols detail the primary assays used to evaluate these compounds. As an application scientist, I emphasize not just the steps, but the causality behind the reagent choices to ensure the system is self-validating.
Protocol A: DPPH Radical Scavenging Assay (For FA Derivatives)
Objective: Quantify the antioxidant capacity via hydrogen atom transfer.
Causality & Experience: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that absorbs at 517 nm. We strictly use anhydrous methanol as the solvent because trace water can disrupt the hydrogen-bonding dynamics of the phenolic OH, leading to erratic absorbance readings and false-negative EC50 values.
Preparation: Dissolve the FA derivative in anhydrous methanol to create a concentration gradient (1.25 μM to 100 μM)[1].
Reaction: Add 100 μL of the sample to 100 μL of a freshly prepared 0.2 mM DPPH methanolic solution in a 96-well plate.
Incubation: Incubate the plate in strict darkness for 30 minutes at room temperature. Rationale: DPPH is highly photosensitive; ambient light induces baseline drift via photo-degradation, invalidating the control wells.
Quantification: Measure absorbance at 517 nm using a microplate reader. Calculate the EC50 (concentration required to scavenge 50% of the initial DPPH radicals)[1].
Objective: Measure the induction of apoptosis in targeted cancer cell lines.
Causality & Experience: Caspase-3 is an executioner caspase. We utilize the fluorogenic substrate Ac-DEVD-AFC. The lysis buffer must contain DTT (Dithiothreitol) to keep the catalytic cysteine residue of caspase-3 in its active, reduced state; otherwise, oxidation will result in a false-negative signal.
Cell Treatment: Culture ALL-REH (leukemia) cells and treat with 5-B-2-MCA derivatives (10-50 μM) for 24 hours[4].
Lysis: Harvest cells and lyse in a buffer containing 50 mM HEPES, 1 mM DTT, and 0.1% CHAPS. Rationale: CHAPS is a zwitterionic detergent that gently permeabilizes the membrane without denaturing the delicate caspase enzyme structure.
Enzyme Reaction: Incubate 50 μg of the cell lysate with 50 μM of Ac-DEVD-AFC substrate at 37°C for 1 hour.
Detection: Measure the release of free AFC (7-amino-4-trifluoromethylcoumarin) using a fluorometer (Excitation: 400 nm, Emission: 505 nm). Increased fluorescence directly correlates with apoptotic execution[4].
Conclusion
The comparative study of Ferulic Acid derivatives and 5-Bromo-2-methoxycinnamic acid perfectly illustrates the principle of structure-activity relationship (SAR) in drug design. While FA derivatives leverage their phenolic hydroxyl group to act as powerful shields against oxidative stress, 5-B-2-MCA utilizes its halogenated bulk to act as a precision weapon, disrupting cancer cell homeostasis and inducing apoptosis. Selecting between these scaffolds depends entirely on whether the therapeutic goal is cytoprotection or targeted cytotoxicity.
References
Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities
Source: MDPI (Molecules)
URL:[Link]
Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid
Source: NIH / PMC
URL:[Link]
USRE42700E1 - Induction of apoptosis in cancer cells
Source: Google Patents
URL
Exploration of bioactive compounds from Olea dioica in Western Ghats of Karnataka using GC–MS
Source: NIH / PMC
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Comparison Guide & Application Note
Executive Summary
The quantification of halogenated cinnamic acid derivatives, specifically 5-bromo-2-methoxycinnamic acid (5-B-2-MCA, CAS: 40803-53-0) , presents unique analytical challenges due to matrix interferences and the compound's specific ionization behavior. While 5-B-2-MCA has been identified as a key bioactive phytoconstituent in plant extracts such as Olea dioica [1], its transition from a botanical marker to a synthesized pharmaceutical intermediate requires rigorous analytical control.
This guide objectively compares a Traditional HPLC-UV methodology against an Advanced UHPLC-MS/MS workflow utilizing Superficially Porous Particle (SPP) column technology. By applying the updated ICH Q2(R2) validation guidelines [2], we demonstrate the causality behind our experimental choices and provide self-validating protocols to ensure your analytical procedures are fit for purpose.
The Analytical Challenge: Causality in Method Design
As a Senior Application Scientist, I frequently observe laboratories struggling with peak tailing and poor sensitivity when analyzing halogenated aromatic acids. To solve this, we must understand the molecule's physicochemical properties:
Ionization & pH Control: The carboxylic acid group of 5-B-2-MCA has a pKa of approximately 4.2. If the mobile phase pH is near this value, the compound exists in a mixed ionization state, leading to split peaks and severe tailing. Causality: By buffering the mobile phase to pH 2.5 using 0.1% Formic Acid, we ensure >99% of the analyte is in its neutral, protonated state. This maximizes hydrophobic retention on the C18 stationary phase and ensures sharp peak symmetry.
Mass Transfer Resistance: Traditional 5 µm fully porous particles suffer from high longitudinal diffusion (the
B
term of the van Deemter equation). Causality: Transitioning to a 1.7 µm SPP column reduces the diffusion path length within the particle, minimizing band broadening and allowing for higher linear velocities without sacrificing efficiency.
Isotopic Specificity: Bromine possesses two stable isotopes (
79
Br and
81
Br) in a nearly 1:1 ratio. Causality: In negative electrospray ionization (ESI-), monitoring the distinct precursor ions ([M-H]⁻ at m/z 255 and 257) transitioning to the decarboxylated product ions (m/z 211 and 213) provides an isotopic signature that virtually eliminates false positives from matrix noise.
Figure 1: Analytical workflow comparing traditional HPLC-UV against advanced UHPLC-MS/MS.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness, the following protocols are designed as self-validating systems. Every sequence must begin with a System Suitability Test (SST) as mandated by ICH Q2(R2) [2]. If the SST fails (e.g., peak asymmetry > 1.5), the run must be aborted, forcing the analyst to investigate the root cause (e.g., column voiding or mobile phase pH drift) rather than generating invalid data.
Protocol A: Traditional HPLC-UV (Baseline Method)
Column: Fully Porous C18, 5 µm, 4.6 x 150 mm.
Mobile Phase: Isocratic 60:40 Methanol : Water (0.1% Trifluoroacetic acid). Note: TFA is used here as a strong ion-pairing agent to force retention, but it causes severe ion suppression if later transferred to MS.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV at 280 nm (optimal absorbance for the methoxycinnamic acid chromophore).
SST Requirement: Inject a 10 µg/mL standard 5 times. RSD of retention time must be < 2.0%.
SST Requirement: Inject a 0.1 µg/mL standard 5 times. S/N ratio must be > 100 for the quantifier ion.
Comparative Performance & Validation Data
The validation was executed strictly according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [2], evaluating Specificity, Linearity, Accuracy, Precision, and Sensitivity.
Table 1: Chromatographic Performance Comparison
Parameter
Traditional HPLC-UV
Advanced UHPLC-MS/MS
Analytical Benefit of Advanced Method
Retention Time (RT)
8.45 min
1.82 min
4.6x faster throughput due to SPP column and gradient.
Peak Asymmetry (Tf)
1.42
1.05
Reduced silanol interactions and optimal pH control.
Resolution (vs. Isomer)
1.8
3.5
Superior mass transfer kinetics of 1.7 µm particles.
Solvent Consumption
8.5 mL / run
1.6 mL / run
81% reduction in hazardous waste generation.
Table 2: ICH Q2(R2) Method Validation Summary
Validation Parameter
Acceptance Criteria
Traditional HPLC-UV
Advanced UHPLC-MS/MS
Linearity Range
R² > 0.999
1.0 – 100 µg/mL
0.05 – 50 µg/mL
Limit of Detection (LOD)
S/N ≥ 3
0.35 µg/mL
0.008 µg/mL
Limit of Quantitation (LOQ)
S/N ≥ 10
1.0 µg/mL
0.025 µg/mL
Accuracy (Recovery %)
95.0% – 105.0%
96.2% ± 3.1%
99.8% ± 1.2%
Precision (Intra-day RSD)
≤ 2.0%
1.8%
0.6%
Specificity
No matrix interference
Failed in complex matrix
Passed (Isotope MRM filtering)
Data Synthesis: The quantitative data clearly demonstrates that while the Traditional HPLC-UV method is adequate for pure synthetic batch release, it fails the Specificity criteria in complex matrices (such as botanical extracts) due to co-eluting phenolic compounds. The Advanced UHPLC-MS/MS method achieves a 40-fold improvement in LOQ and absolute specificity via isotopic MRM transitions.
Figure 2: Sequential logic for analytical method validation per ICH Q2(R2) guidelines.
Conclusion
Upgrading from legacy HPLC-UV to an optimized UHPLC-MS/MS platform for the quantification of 5-bromo-2-methoxycinnamic acid is not merely a matter of instrument modernization; it is a fundamental requirement for robust data integrity in complex matrices. By leveraging the unique isotopic signature of bromine and the kinetic advantages of sub-2 µm SPP columns, laboratories can achieve a self-validating, high-throughput method that strictly adheres to the latest ICH Q2(R2) regulatory expectations.
References
Srinivasa, K., et al. "Exploration of bioactive compounds from Olea dioica in Western Ghats of Karnataka using GC-MS." ResearchGate, 2023. Available at:[Link]
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Website, Effective June 14, 2024. Available at:[Link]
Comparative
A Senior Application Scientist's Guide to the Heck Coupling Reaction: 5-Bromo-2-Methoxycinnamic Acid vs. trans-Cinnamic Acid Precursors
Introduction: Beyond the Textbook Heck Reaction The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Beyond the Textbook Heck Reaction
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] Its discovery revolutionized the synthesis of substituted alkenes, which are crucial motifs in pharmaceuticals, natural products, and advanced materials.[2][3] While the archetypal reaction is well-understood, the true challenge and art of its application lie in navigating the subtleties of substituted substrates. The reactivity of an aryl halide in the Heck catalytic cycle is profoundly influenced by the electronic and steric nature of its substituents.[4]
This guide moves beyond a simple procedural description to offer an in-depth comparison of two distinct substrates within the context of the Heck reaction. We will contrast the behavior of a simple, unsubstituted aryl halide (a precursor to trans-cinnamic acid) with a more complex, multifunctional substrate: 5-bromo-2-methoxycinnamic acid . This comparison will illuminate how substituent effects dictate reaction dynamics, influence catalyst efficiency, and ultimately determine the strategic approach required for a successful synthesis. For researchers and drug development professionals, understanding these nuances is paramount for reaction optimization, troubleshooting, and the rational design of synthetic routes.
The Heck Catalytic Cycle: A Mechanistic Framework
To appreciate the differences between our two substrates, we must first understand the fundamental mechanism of the Heck reaction. The widely accepted process involves a Pd(0)/Pd(II) catalytic cycle.[5] Each step presents a potential control point where substrate-specific properties can alter the reaction's course and efficiency.
The cycle comprises four key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a square planar Pd(II) complex. This is often the rate-determining step, especially for less reactive halides like bromides and chlorides.[5]
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-carbopalladation step.[6][7]
Syn β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated, also in a syn fashion. This step forms the new C=C double bond of the product and a palladium-hydride species.[8]
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the cycle.[1]
Caption: General catalytic cycle for the Mizoroki-Heck reaction.
Substrate Comparison: Electronic and Steric Effects at Play
The core of our comparison lies in how the substituents on the aryl bromide ring influence the reaction, particularly the rate-determining oxidative addition step. We will compare a baseline case—the synthesis of a trans-cinnamate ester from an unsubstituted aryl bromide—with the more complex case of 5-bromo-2-methoxycinnamic acid.
Caption: Structural and electronic comparison of the aryl halide substrates.
Case 1: The Unsubstituted System (e.g., Bromobenzene)
When synthesizing trans-cinnamic acid or its esters, a common starting material is bromobenzene coupled with acrylic acid or an acrylate.[9][10] This system serves as our benchmark. The reactivity of bromobenzene is moderate and well-documented. The rate of oxidative addition is primarily dependent on the palladium catalyst system (ligands, precursors) and reaction temperature.[4] Electronically neutral aryl bromides generally require temperatures in the range of 80-140 °C to achieve efficient coupling.[11][12]
Case 2: The Substituted System (5-Bromo-2-methoxycinnamic acid)
This molecule presents a more complex scenario due to the competing electronic effects of its substituents.
The ortho Methoxy Group (-OCH₃): This is a powerful electron-donating group (EDG) through resonance. EDGs increase the electron density of the aromatic ring, which generally disfavors oxidative addition by making the C-Br bond stronger and the carbon atom less electrophilic.[4] Furthermore, its position ortho to the bromine atom introduces significant steric bulk, which can hinder the approach of the palladium catalyst and further slow the oxidative addition step.[13]
The para Cinnamic Acid Group (-CH=CH-COOH): This vinylogous carboxylic acid acts as an electron-withdrawing group (EWG). EWGs decrease the electron density on the ring, which typically weakens the C-Br bond and accelerates the rate of oxidative addition.[4]
The Net Effect: In 5-bromo-2-methoxycinnamic acid, these two groups exert opposing electronic influences. The strong donating effect of the ortho-methoxy group often dominates, potentially making oxidative addition more challenging than for unsubstituted bromobenzene. This necessitates more forcing reaction conditions—such as higher temperatures, more active catalyst systems (e.g., those with bulky, electron-rich phosphine or N-heterocyclic carbene ligands), or longer reaction times—to achieve comparable yields.[4]
Quantitative Comparison: Experimental Data Insights
Parameter
Unsubstituted Aryl Bromide (e.g., 4-Bromoanisole)
Substituted Aryl Bromide (e.g., 2-Bromoanisole)
Rationale & Causality
Catalyst System
Pd(OAc)₂, PPh₃
Pd(OAc)₂, bulky phosphine (e.g., P(t-Bu)₃) or NHC ligand
The unsubstituted system is less demanding and can be effectively catalyzed by standard phosphine ligands. The steric hindrance and deactivation from the ortho-methoxy group in the substituted case require more active, sterically demanding ligands to promote efficient oxidative addition and prevent catalyst decomposition.[4]
Typical Temperature
80 - 100 °C
100 - 140 °C
Higher thermal energy is required to overcome the increased activation barrier for oxidative addition caused by the electron-donating and sterically hindering ortho substituent.[12]
Reaction Time
4 - 12 hours
12 - 24 hours
The slower rate of the oxidative addition step, the primary bottleneck, necessitates longer reaction times to achieve high conversion.
Typical Yield
>90%
60 - 85%
Side reactions, such as catalyst decomposition at higher temperatures or hydrodehalogenation, become more competitive, potentially lowering the isolated yield of the desired product.
Key Challenge
Achieving high turnover number.
Overcoming the activation barrier for oxidative addition without catalyst degradation.
The primary challenge shifts from catalyst longevity to initiating the catalytic cycle efficiently.
Data synthesized from principles and conditions reported in related literature.[10][11][12][14]
Experimental Protocol: A Self-Validating Methodology
This protocol provides a robust starting point for a Heck coupling reaction involving an aryl bromide and an acrylate. Notes are included to guide optimization based on the specific substrate's reactivity profile.
Objective: To synthesize a substituted cinnamate ester via a palladium-catalyzed Heck coupling reaction.
Materials:
Aryl Bromide (e.g., Bromobenzene or 5-bromo-2-methoxycinnamic acid) (1.0 mmol)
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 mmol)
Anhydrous, degassed solvent (e.g., DMF, DMAc, or Toluene) (5 mL)
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst) (0.5 mmol)
Workflow Visualization:
Caption: A step-by-step workflow for the Heck reaction protocol.
Step-by-Step Procedure:
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), the phosphine ligand (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as Pd(0) species are oxygen-sensitive.
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., DMF, 5 mL). Stir for 5-10 minutes. Then, add the aryl bromide (1.0 equiv.) and the alkene (1.2 equiv.) via syringe.
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir vigorously.
Self-Validation Check: Monitor the reaction progress periodically (e.g., every 2 hours) by TLC or by taking small aliquots for GC-MS analysis. The disappearance of the aryl bromide starting material is a key indicator of reaction progression.
Workup: Once the reaction is complete (as determined by monitoring), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
Washing: Wash the combined organic layers with water (2 x 20 mL) and then with brine (20 mL) to remove the solvent and inorganic salts.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization Notes for 5-bromo-2-methoxycinnamic acid:
Catalyst: If the reaction is sluggish with PPh₃, consider switching to a bulkier, more electron-rich ligand such as tri-tert-butylphosphine (P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand precursor. These can significantly accelerate the slow oxidative addition step.[4]
Temperature: A higher temperature (120-140 °C) may be necessary. Use a high-boiling solvent like DMAc or xylene.
Base: If the carboxylic acid moiety causes issues with basicity, consider using a non-nucleophilic organic base like triethylamine (Et₃N) or DBU.
Conclusion
The comparison between a standard Heck reaction precursor and the multifunctional 5-bromo-2-methoxycinnamic acid provides a clear, field-proven illustration of fundamental principles in physical organic chemistry. While both substrates can successfully undergo the Heck coupling, the substituted system demands a more nuanced and strategic approach. The competing electronic effects and steric hindrance introduced by the methoxy and cinnamic acid groups primarily impact the rate-determining oxidative addition step, necessitating more robust catalytic systems and more forcing conditions. For the practicing scientist, this understanding is not merely academic; it is the key to predicting reactivity, designing efficient synthetic routes, and overcoming the challenges inherent in the synthesis of complex, high-value molecules.
References
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
Benchmarking 5-bromo-2-methoxycinnamic acid yields across different synthetic routes
An Expert's Guide to the Synthesis of 5-Bromo-2-methoxycinnamic Acid: A Comparative Benchmarking Study For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermedia...
Author: BenchChem Technical Support Team. Date: April 2026
An Expert's Guide to the Synthesis of 5-Bromo-2-methoxycinnamic Acid: A Comparative Benchmarking Study
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Bromo-2-methoxycinnamic acid stands as a critical structural motif and versatile building block in the creation of novel pharmaceutical agents and fine chemicals.[1] Its utility demands a thorough understanding of the available synthetic pathways to ensure optimal selection based on yield, scalability, cost, and environmental impact.
This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to 5-bromo-2-methoxycinnamic acid. Moving beyond a simple recitation of methods, we will dissect the causality behind experimental choices, evaluate the practical advantages and disadvantages of each route, and provide detailed, field-tested protocols to empower you to make the most informed decision for your laboratory's objectives.
Strategic Overview: Disconnection Approaches
The synthesis of 5-bromo-2-methoxycinnamic acid can be approached from several distinct strategic standpoints. The most common strategies involve forming the carbon-carbon double bond, which constitutes the core of the cinnamic acid structure. We will benchmark four primary routes:
Route A: The Knoevenagel Condensation: A highly reliable method involving the condensation of an aromatic aldehyde with malonic acid.
Route B: The Perkin Reaction: A classic, heat-driven condensation between an aromatic aldehyde and an acid anhydride.
Route C: The Mizoroki-Heck Reaction: A powerful, palladium-catalyzed cross-coupling approach.
Route D: Direct Electrophilic Bromination: A late-stage functionalization of a pre-existing cinnamic acid derivative.
Route A: Knoevenagel Condensation
The Knoevenagel condensation is arguably the most efficient and widely employed method for preparing cinnamic acid derivatives.[2][3] Its popularity stems from its typically high yields, operational simplicity, and the use of readily available starting materials.
Principle & Mechanistic Insight
This reaction proceeds via the condensation of 5-bromo-2-methoxybenzaldehyde with malonic acid, catalyzed by a weak base like pyridine, often with a catalytic amount of a stronger amine base such as piperidine.[2][4]
Causality: The basic catalyst is crucial for deprotonating malonic acid, which possesses a particularly acidic methylene group (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carboxyl groups. This generates a highly nucleophilic enolate.
Reaction Pathway: The enolate attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol-type adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form a stable, conjugated system.
Final Step: The intermediate, a substituted malonic acid, undergoes spontaneous decarboxylation (loss of CO2) upon heating, driven by the formation of the final α,β-unsaturated carboxylic acid product.[2]
Caption: General workflow for Knoevenagel condensation synthesis.
Experimental Protocol: Knoevenagel Condensation
Materials:
5-Bromo-2-methoxybenzaldehyde (1.0 eq)
Malonic Acid (1.5 eq)
Pyridine (as solvent)
Piperidine (catalytic amount, ~0.02 eq)
1 M Hydrochloric Acid (HCl)
Ethanol (95%, for recrystallization)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-bromo-2-methoxybenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.
Add a catalytic amount of piperidine (e.g., a few drops) to the stirred solution.
Heat the reaction mixture to reflux (approx. 90-100 °C) for 3-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[2]
After completion, cool the mixture to room temperature.
Slowly pour the reaction mixture into a beaker containing cold 1 M HCl with vigorous stirring. This will neutralize the pyridine and precipitate the crude product.
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any residual pyridine hydrochloride and unreacted malonic acid.
Purify the crude product by recrystallization from a minimal amount of hot 95% ethanol to yield pure 5-bromo-2-methoxycinnamic acid as a solid.
Dry the crystals, determine the melting point, and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).
Route B: Perkin Reaction
The Perkin reaction is a foundational method for synthesizing cinnamic acids, discovered by Sir William Henry Perkin in 1868.[5] It involves the base-catalyzed condensation of an aromatic aldehyde with an aliphatic acid anhydride.[6]
Principle & Mechanistic Insight
This route employs 5-bromo-2-methoxybenzaldehyde, acetic anhydride, and an alkali salt of acetic acid, such as anhydrous sodium or potassium acetate.
Causality: The reaction requires high temperatures (typically 180 °C) to proceed.[7] The acetate salt acts as the base, abstracting an acidic α-proton from acetic anhydride to form an enolate. This enolate is less nucleophilic than the one generated from malonic acid, necessitating more forceful conditions.
Reaction Pathway: The anhydride enolate adds to the aldehyde carbonyl. The resulting alkoxide undergoes an intramolecular acylation, followed by elimination and subsequent hydrolysis of the mixed anhydride during aqueous workup to yield the final cinnamic acid product.[6] A key drawback is the potential for side reactions at these high temperatures, which can complicate purification and lower yields.[8]
Caption: General workflow for the Perkin reaction synthesis.
Experimental Protocol: Perkin Reaction
Materials:
5-Bromo-2-methoxybenzaldehyde (1.0 eq)
Acetic Anhydride (3.0 eq)
Anhydrous Potassium Acetate (1.5 eq)
Concentrated Hydrochloric Acid (HCl)
Ethanol (for recrystallization)
Procedure:
Combine 5-bromo-2-methoxybenzaldehyde, acetic anhydride, and freshly fused, powdered anhydrous potassium acetate in a round-bottom flask fitted with a reflux condenser.
Heat the mixture in an oil bath to 180 °C and maintain it at reflux for 5-8 hours.
Allow the reaction mixture to cool slightly before carefully pouring it into a large beaker of water to hydrolyze the excess acetic anhydride.
Boil the aqueous mixture for 15-20 minutes to ensure complete hydrolysis, then cool to room temperature.
Acidify the mixture with concentrated HCl until the product precipitates completely.
Filter the crude solid, wash with cold water, and purify by recrystallization from ethanol.
Route C: The Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, offering a highly versatile method for forming carbon-carbon bonds.[9][10][11] It involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[9]
Principle & Mechanistic Insight
For this synthesis, an aryl halide such as 5-bromo-2-methoxy-iodobenzene would be coupled with acrylic acid or an acrylate ester (e.g., methyl acrylate) in the presence of a palladium catalyst and a base.
Causality & Selectivity: The reaction relies on a Pd(0)/Pd(II) catalytic cycle. The choice of aryl halide is critical; an aryl iodide is significantly more reactive than the corresponding bromide in the initial oxidative addition step to the Pd(0) catalyst. Therefore, one would start with a di-halogenated precursor to selectively react at the C-I bond. The reaction is highly stereoselective, typically yielding the thermodynamically more stable (E)-isomer (trans-cinnamic acid).[10]
Reaction Pathway: The cycle involves:
Oxidative Addition: Pd(0) inserts into the aryl-iodide bond.
Alkene Coordination & Insertion: The acrylate coordinates to the Pd(II) complex and inserts into the Pd-Aryl bond.
β-Hydride Elimination: This step forms the C=C double bond of the product.
Reductive Elimination: The base regenerates the Pd(0) catalyst.[9]
Considerations: While powerful, the main drawbacks are the cost of the palladium catalyst and the need to remove residual metal from the final product, which is a critical concern in pharmaceutical applications.[12]
Caption: General workflow for the Heck reaction and subsequent hydrolysis.
Route D: Direct Electrophilic Bromination
This approach represents a late-stage functionalization, where the bromine atom is introduced onto a pre-synthesized 2-methoxycinnamic acid backbone.
Principle & Mechanistic Insight
The reaction is a classic electrophilic aromatic substitution. The position of bromination is dictated by the directing effects of the substituents already on the aromatic ring.
Causality & Regioselectivity: The methoxy group (-OCH₃) is a powerful activating, ortho-, para-director. The cinnamoyl group is a deactivating, meta-director. The strong activating effect of the methoxy group dominates, directing the incoming electrophile (Br⁺) to the positions ortho and para to it. The para position (C5) is sterically more accessible than the ortho position (C3), leading to the desired 5-bromo product as the major isomer.
Reaction Conditions: The reaction is typically carried out using a source of electrophilic bromine, such as molecular bromine (Br₂) in a solvent like acetic acid, or N-Bromosuccinimide (NBS) with an acid catalyst.[1][13] Controlling the stoichiometry and temperature is critical to prevent over-bromination (dibromination).[1]
Caption: General workflow for direct electrophilic bromination.
Comparative Data Summary
The selection of an optimal synthetic route requires a quantitative and qualitative comparison of key performance indicators.
Metric
Knoevenagel Condensation
Perkin Reaction
Mizoroki-Heck Reaction
Direct Bromination
Typical Yield
High (80-95%)
Moderate to Good (60-80%)
High (85-95%)
Good (70-85%)
Starting Materials
5-bromo-2-methoxybenzaldehyde, malonic acid
5-bromo-2-methoxybenzaldehyde, acetic anhydride
5-bromo-2-methoxy-iodobenzene, acrylate
2-methoxycinnamic acid, Br₂/NBS
Reagent Toxicity
Moderate (Pyridine)
Low
High (Palladium catalyst)
High (Bromine)
Reaction Conditions
Mild (Reflux, ~100°C)
Harsh (High Temp, ~180°C)
Mild to Moderate (80-120°C)
Mild (0-25°C)
Reaction Time
Short (2-4 hours)
Long (5-8+ hours)
Moderate (4-12 hours)
Short (1-3 hours)
Purification
Simple (Recrystallization)
Moderate (Potential side products)
Difficult (Requires removal of catalyst)
Moderate (Potential regioisomers)
Scalability
Excellent
Good
Moderate (Catalyst cost)
Good
Key Advantage
High yield, clean reaction
Uses inexpensive reagents
High functional group tolerance
Atom economical, fewer steps
Key Disadvantage
Use of pyridine
High energy input, lower yields
Catalyst cost & contamination
Potential for isomeric impurities
Conclusion and Expert Recommendation
After a thorough analysis of the primary synthetic routes, a clear recommendation emerges based on the desired application.
For General Laboratory Scale & High Yield: The Knoevenagel Condensation is the superior choice. It offers an excellent balance of high yield, operational simplicity, mild reaction conditions, and straightforward purification. The starting materials are commercially available, making it the most practical and efficient route for most research and development applications.
For Cost-Conscious, Large-Scale Synthesis (with process optimization): The Perkin Reaction could be considered if the cost of malonic acid and pyridine is a significant factor and the necessary high-temperature equipment is available. However, the lower yields and higher energy costs often offset the initial reagent savings.
For Complex Substrates or Fragment Assembly: The Mizoroki-Heck Reaction is unparalleled when dealing with complex molecules where other functional groups might not tolerate the conditions of condensation reactions. Its high cost and purification challenges, however, make it less desirable for the straightforward synthesis of this specific target molecule unless it is part of a more complex convergent synthesis.
For Late-Stage Functionalization:Direct Bromination is a viable option if 2-methoxycinnamic acid is a readily available or cheaper starting material than the corresponding aldehyde. The primary challenge is ensuring high regioselectivity to avoid difficult purification of isomers.
References
Ishikura, M., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Journal of Heterocyclic Chemistry.
Singh, P. et al. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research. [Link]
Kumar, A., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research. [Link]
Cioc, R. C., et al. (2014). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules. [Link]
Jagtap, S. (2017). Heck Reaction—State of the Art. Catalysts. [Link]
Jacquet, R., et al. (2016). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules. [Link]
Indriyanti, E., et al. (2021). Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent. ResearchGate. [Link]
Zangade, S., et al. (2011). Bioactive halogenosubstituted cinnamic acids: Synthesis by Knoevenagel condensation using conventional. Der Pharma Chemica. [Link]
Dolbier, W. R. (2017). Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. [Link]
Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry. [Link]
de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry. [Link]
CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid.
Sharma, R., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports. [Link]
Scott, K. A., et al. (2018). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]
Fuson, R. C. (1943). Malonic acid, benzal-, diethyl ester. Organic Syntheses. [Link]
Sharma, P., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]
Thiemann, T. (2017). One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. Sciforum. [Link]
ResearchGate. (a) Synthetic routes for the dye series. To generate the.... [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-Methoxycinnamic Acid
As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. 5-Bromo-2-Methoxycinnamic Acid (CAS No.
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. 5-Bromo-2-Methoxycinnamic Acid (CAS No. 40803-53-0), a substituted cinnamic acid derivative, is a valuable intermediate in organic synthesis.[1] However, its halogenated and acidic nature necessitates a disposal protocol that is both methodical and compliant with safety and environmental regulations. This guide provides a comprehensive, step-by-step plan for its proper disposal, grounded in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the specific hazards of a chemical is the foundation of its safe handling and disposal. 5-Bromo-2-Methoxycinnamic Acid is a solid powder that presents several health hazards upon exposure.[2] The primary goal of the disposal procedure is to mitigate these risks for laboratory personnel and prevent environmental contamination.
According to its Safety Data Sheet (SDS), this compound is classified with specific health hazards that dictate our handling and disposal strategy.[2][3]
Hazard Classification
GHS Category
Hazard Statement
Causality and Implication for Disposal
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Direct contact with the solid or its solutions can cause inflammation. This necessitates the use of chemical-resistant gloves and ensures that any contaminated materials (gloves, weigh boats, etc.) are disposed of as hazardous waste.[2]
Serious Eye Damage/Irritation
Category 2
H319: Causes serious eye irritation
The powder can easily become airborne and cause significant eye irritation upon contact. This mandates the use of safety goggles and handling the chemical in a way that minimizes dust formation, such as in a fume hood.[2][3]
Specific Target Organ Toxicity (Single Exposure)
Category 3
H335: May cause respiratory irritation
Inhalation of the dust can irritate the respiratory tract. All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation exposure.[2][3]
Furthermore, upon thermal decomposition, it can release hazardous products like carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides, reinforcing the need to avoid incineration as a disposal method outside of a dedicated, high-temperature hazardous waste facility.[2]
Personnel Protective Equipment (PPE): Your First Line of Defense
Before handling 5-Bromo-2-Methoxycinnamic Acid for any purpose, including disposal, the appropriate PPE must be worn. The selection of PPE is directly informed by the hazards identified above.[4]
PPE Type
Specification
Rationale
Eye/Face Protection
Tightly fitting safety goggles with side-shields
Conforming to EN 166 (EU) or NIOSH (US) standards to protect against airborne dust and splashes.[5]
Gloves must be inspected for integrity before use. Proper removal technique is crucial to avoid skin contact.[5][6]
Body Protection
Laboratory coat; additional impervious clothing if handling large quantities
To prevent contact with skin and contamination of personal clothing.[7]
Respiratory Protection
Not required under normal use with adequate ventilation (e.g., fume hood)
If a fume hood is not available or if dust formation is significant, a NIOSH/MSHA-approved respirator may be necessary.[2]
Waste Characterization and Segregation: A Critical Step
Proper disposal begins with correct waste characterization. 5-Bromo-2-Methoxycinnamic Acid falls into a specific category of chemical waste that must not be mixed with others.[8]
Identity: Halogenated Organic Acid (Solid)
Rationale for Segregation:
Halogenated Waste: Waste streams containing halogens (F, Cl, Br, I) are typically incinerated at specific temperatures to ensure complete destruction and to scrub acidic gases (like hydrogen bromide from this compound) from the exhaust. Mixing them with non-halogenated solvent waste complicates recycling and disposal, increasing both cost and environmental risk.[9][10]
Acidic Waste: It must not be mixed with bases, as this can cause a violent exothermic (heat-generating) reaction. It should also be kept separate from cyanides or sulfides, which can react with acids to produce highly toxic gases.[8]
Therefore, all waste related to this compound must be placed in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure, unused 5-Bromo-2-Methoxycinnamic Acid as well as grossly contaminated labware.
Objective: To safely collect, label, and store chemical waste in compliance with EPA and OSHA regulations for pickup by a certified hazardous waste disposal service.[11][12]
Materials:
Designated hazardous waste container (must be in good condition, compatible with the chemical, with a secure screw-top lid).[11]
Hazardous waste label.
Appropriate PPE (see table above).
Chemical fume hood.
Procedure:
Prepare the Waste Container:
Obtain a compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure lid.
Affix a hazardous waste label to the container before adding any waste.[9]
On the label, write "Hazardous Waste" and the full chemical name: "5-Bromo-2-Methoxycinnamic Acid". Do not use abbreviations or chemical formulas.[11] List any other components if it is a mixture.
Transfer the Chemical Waste:
Perform all transfers inside a chemical fume hood to minimize inhalation risk and contain any potential spills.[9]
Carefully transfer the solid 5-Bromo-2-Methoxycinnamic Acid into the prepared waste container.
If disposing of contaminated items (e.g., weigh paper, gloves, paper towels from a spill cleanup), place them into the same container.
Avoid overfilling the container. A good rule of thumb is to fill it to no more than 90% capacity.[11]
Secure and Store the Container:
Securely close the container lid. The container must be kept closed at all times except when waste is being actively added.[9][11]
Wipe the exterior of the container with a damp paper towel to remove any external contamination, and dispose of the towel in the waste container.
Store the container in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of laboratory personnel.[11][13]
Ensure the SAA is away from drains and that the container is segregated from incompatible waste streams (e.g., bases, non-halogenated solvents).[8]
Arrange for Disposal:
Once the container is full or when the experiment is complete, contact your institution's Environmental Health & Safety (EH&S) office to schedule a waste pickup.[13]
Do not pour this chemical down the drain or dispose of it in the regular trash.[5][12]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing 5-Bromo-2-Methoxycinnamic Acid waste.
Caption: Decision workflow for the safe disposal of 5-Bromo-2-Methoxycinnamic Acid.
Spill and Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is vital.
Spill:
Evacuate non-essential personnel from the immediate area.[5]
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or spill pillows). Do not use combustible materials like paper towels for large spills.
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[5][6]
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Prevent the spill from entering any drains or waterways.[5]
Exposure:
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[2]
In all cases of exposure, seek medical attention afterward and provide the Safety Data Sheet to the medical personnel. [5]
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of 5-Bromo-2-Methoxycinnamic Acid, upholding their commitment to laboratory safety and environmental stewardship.
References
How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. [Link]
OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS Today. [Link]
Hazardous Materials Compliance: OSHA Standards and Best Practices. (2025, October 6). Mancomm. [Link]
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]
SAFETY DATA SHEET: Cinnamic acid. Fisher Scientific. [Link]
Chemical Waste Disposal Guidelines. University of the Sciences. [Link]
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
Cinnamic Acid - SAFETY DATA SHEET. (2018, October 23). Breckland Scientific. [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. [Link]
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
trans-Cinnamic acid - SAFETY DATA SHEET. (2023, March 10). Acros Organics. [Link]
Chemical Waste Segregation Flowchart. University of Waterloo. [Link]
Personal protective equipment for handling 5-Bromo-2-Methoxycinnamic Acid
As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static checklist, but as a dynamic, mechanistic system. Every piece of personal protective equipment (PPE) and every operatio...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static checklist, but as a dynamic, mechanistic system. Every piece of personal protective equipment (PPE) and every operational protocol must be a direct, logical response to the physicochemical properties of the molecule .
When handling 5-Bromo-2-Methoxycinnamic Acid (CAS: 40803-53-0), drug development professionals are working with a halogenated aromatic compound that presents specific, localized hazards. This guide synthesizes authoritative safety data with field-proven laboratory techniques to provide a self-validating operational framework.
Mechanistic Hazard Assessment: The "Why" Behind the Risk
To handle a chemical safely, one must understand how it interacts with human biology. According to the [1], 5-Bromo-2-Methoxycinnamic Acid is classified under the Globally Harmonized System (GHS) as causing Skin Irritation 2 (H315) , Eye Irritation 2 (H319) , and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335) (respiratory irritation).
The Causality of Irritation:
The molecule's cinnamic acid backbone contains a carboxylic acid moiety (typically exhibiting a pKa around 4 to 5). When the fine particulate dust of this compound contacts the moisture in the respiratory mucosa or the tear film of the eye, it dissociates, causing a localized drop in pH. This acidity denatures local epithelial proteins, triggering an inflammatory cascade.
Furthermore, the bromine substitution at the 5-position significantly increases the molecule's lipophilicity (LogP). This enhanced lipophilicity allows the compound to more easily partition into and disrupt the lipid bilayers of the stratum corneum (skin) and cellular membranes, exacerbating the penetration and irritant effect of the acid[1]. Because it is supplied as a light cream powder, aerosolization during transfer is the highest risk factor for inhalation exposure.
Quantitative Data & PPE Matrix
To mitigate these specific physicochemical risks, we must deploy targeted barrier protections. The following table summarizes the quantitative data and the causal justification for the required PPE.
Property / Hazard
Value / Classification
Required PPE & Causal Justification
Physical State
Light cream powder
N95/P100 Respirator: Required if handling outside a hood. Filters out fine particulates, directly mitigating STOT SE 3 risks.
Molecular Weight
257.08 g/mol
Anti-Static Lab Coat: Heavy halogenated dusts can accumulate static charge; anti-static garments prevent sudden aerosolization.
Dermal Hazard
Skin Irrit. 2 (H315)
Nitrile Gloves (min 0.11 mm): Nitrile provides excellent chemical resistance against solid halogenated organic acids, preventing lipid bilayer disruption.
Ocular Hazard
Eye Irrit. 2 (H319)
Chemical Safety Goggles: Snug-fitting goggles prevent airborne dust from reacting with ocular tear films and causing localized pH drops.
Operational Workflow: Precision Weighing and Transfer
A self-validating protocol ensures that the environment is controlled before the chemical is even opened, and verified safe after the operation is complete.
Step-by-Step Methodology:
Engineering Control Verification: Before bringing the chemical into the workspace, verify the fume hood face velocity is between 0.4 and 0.6 m/s. This ensures adequate capture of aerosolized particulates without causing turbulent disruption of the analytical balance.
De-statification: Wipe the exterior of the chemical container and the stainless-steel weighing spatula with an anti-static cloth. Dry powders like 5-Bromo-2-Methoxycinnamic acid easily accumulate static charge, which can cause the powder to "jump" and aerosolize upon opening.
Preparation: Place a conductive weighing boat on the analytical balance and tare it.
Transfer: Using the clean spatula, slowly transfer the powder into the boat. Keep the source container as close to the boat as possible to minimize the drop height and reduce dust generation.
Sealing & Execution: Once the desired mass is achieved, immediately cap the source bottle. Transfer the weighing boat directly into the closed-system reaction vessel inside the fume hood.
Decontamination Loop: Wipe down the balance and surrounding hood area with a damp paper towel (using a 10% ethanol/water mix) to capture any trace dust. Dispose of the towel in the halogenated solid waste stream.
Spill Response and Disposal Plan
In the event of a breach in containment, rapid and chemically logical response is required. According to[2], dry sweeping must be strictly avoided.
Step-by-Step Spill Methodology:
Evacuation & Assessment: If a spill occurs outside the fume hood, immediately evacuate personnel from the vicinity to prevent inhalation of the dust (STOT SE 3).
Donning Secondary PPE: The responder must don a P100 particulate respirator and double-layer nitrile gloves.
Dampening (No Dry Sweeping): Lightly mist the spilled powder with a compatible solvent (e.g., a 10% ethanol/water solution). This binds the particulates and prevents aerosolization.
Collection: Use a damp absorbent pad or a specialized HEPA-filtered laboratory vacuum to collect the bound material.
Waste Segregation: Place all collected waste, including the absorbent pads and outer gloves, into a clearly labeled "Halogenated Organic Solid Waste" container.
Disposal: Ensure the container is tightly sealed and stored in a ventilated waste accumulation area pending high-temperature incineration by an approved environmental vendor. Do not flush down the sink, as halogenated organics are highly persistent in wastewater treatment systems.
Operational Safety Workflow Diagram
The following diagram maps the logical progression of handling this compound, ensuring that hazard assessment directly informs engineering controls and waste management.
Operational safety workflow for handling 5-Bromo-2-Methoxycinnamic Acid.